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Foundational

An In-Depth Technical Guide to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide: Synthesis, Properties, and Applications

Introduction: A Versatile Chiral Building Block In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the demand for enantiomerically pure and functionally versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the demand for enantiomerically pure and functionally versatile building blocks is paramount. 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide, a chiral molecule derived from the amino acid serine, represents a significant tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

The core structure of this molecule combines several key features that render it highly valuable. The oxazolidine ring, derived from a chiral amino acid, provides a rigid scaffold that effectively conserves stereochemical integrity. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability under a variety of reaction conditions while allowing for facile deprotection when required. Most notably, the N-methoxy-N-methylamide, commonly known as a Weinreb amide, offers a stable and highly chemoselective handle for the synthesis of ketones and aldehydes, crucial intermediates in the construction of complex molecular architectures.

This guide will delve into the practical aspects of synthesizing and utilizing this compound, providing not just a protocol, but the scientific rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for the topic compound is tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate . It exists as two enantiomers, the (S)-form and the (R)-form, depending on the chirality of the starting amino acid.

  • (S)-enantiomer CAS Number : 122709-21-1[1]

  • (R)-enantiomer CAS Number : 167102-62-7[2]

The structure is characterized by a five-membered oxazolidine ring with two methyl groups at the C2 position, a Boc-protected nitrogen at the N3 position, and a Weinreb amide at the C4 position.

Structural Diagram

Caption: Chemical Structure of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups.

PropertyPredicted Value / ObservationRationale
Molecular Formula C₁₄H₂₆N₂O₅Based on chemical structure.
Molecular Weight 302.37 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for Boc-protected amino acid derivatives of this size.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, etc.). Insoluble in water.The large non-polar Boc group and hydrocarbon backbone dominate solubility.
Stability Stable under neutral and basic conditions. Labile to strong acids.The Boc group is designed for acid-labile removal. The Weinreb amide is generally robust.

Proposed Synthesis: A Step-by-Step Protocol with Scientific Rationale

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of the target molecule from L-Serine.

Step 1: Synthesis of (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

Rationale: This initial step constructs the core heterocyclic system. L-serine is first protected at both the amine and carboxylic acid functionalities. The Boc group is introduced to the amine, and the carboxylic acid is esterified to prevent unwanted side reactions during the subsequent cyclization. The oxazolidine ring is then formed via an acid-catalyzed reaction with 2,2-dimethoxypropane (DMP), which serves as a protecting group for the cis-diol system that is conceptually formed from the serine backbone.

Protocol:

  • Esterification and N-Protection:

    • Suspend L-serine in methanol.

    • Cool the suspension to 0 °C and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and then reflux for 3-4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir at room temperature overnight.

    • Perform an aqueous workup to isolate the N-Boc-L-serine methyl ester.

  • Cyclization:

    • Dissolve the N-Boc-L-serine methyl ester in a non-polar solvent like toluene or benzene.

    • Add 2,2-dimethoxypropane and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

    • Reflux the mixture, using a Dean-Stark apparatus to remove the methanol and acetone byproducts, driving the reaction to completion.

    • Upon completion (monitored by TLC), cool the reaction and quench with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.

Step 2: Synthesis of (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid

Rationale: The methyl ester is saponified to the corresponding carboxylic acid, which is the necessary precursor for the amide bond formation. Lithium hydroxide (LiOH) is a common and effective reagent for this transformation, typically performed in a mixed aqueous-organic solvent system to ensure solubility of the substrate.

Protocol:

  • Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide monohydrate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to a pH of ~3 with a dilute acid (e.g., 1 M HCl).

  • Extract the carboxylic acid product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid, which can often be used in the next step without further purification.

Step 3: Synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (Weinreb Amide Formation)

Rationale: This is the key step where the Weinreb amide is formed. The carboxylic acid is activated in situ using a coupling agent, which facilitates the nucleophilic attack by N,O-dimethylhydroxylamine. Several coupling agents can be employed, each with its own advantages. The choice often depends on factors like scale, cost, and the need to avoid side reactions like racemization. A protocol using N,N'-Dicyclohexylcarbodiimide (DCC) is described here due to its common usage and effectiveness in analogous systems.[3]

Protocol:

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dry dichloromethane (DCM) at 0-5 °C under an inert atmosphere (e.g., argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • In a separate flask, dissolve the carboxylic acid from Step 2 in dry DCM.

  • Add the carboxylic acid solution to the N,O-dimethylhydroxylamine mixture.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.

Alternative Coupling Agents for Weinreb Amide Formation
Coupling AgentAdvantagesDisadvantagesReference
CDI (Carbonyldiimidazole) Mild conditions, gaseous byproducts.Can be slower than other methods.[4]
HATU/HOAt High yields, low racemization.More expensive, requires careful handling.
Deoxo-Fluor One-pot from carboxylic acid, high yields.Reagent is moisture-sensitive and corrosive.[5]
P[NCH₃(OCH₃)]₃ Effective for sterically hindered acids.Reagent must be prepared.[6]

Applications in Research and Drug Development

The primary utility of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide lies in its role as a chiral precursor for the synthesis of enantiomerically pure α-amino ketones and aldehydes.

Synthesis of Chiral Ketones

The Weinreb amide functionality is particularly well-suited for the synthesis of ketones upon reaction with organometallic reagents such as Grignard reagents or organolithiums. The reaction proceeds through a stable, chelated tetrahedral intermediate which collapses to the ketone upon acidic workup. This stability prevents the common over-addition of the organometallic reagent that plagues the reaction with esters or acid chlorides, thus providing the ketone in high yield.

G Weinreb_Amide Target Molecule Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Intermediate 1. THF Grignard R'-MgX Ketone Chiral α-Amino Ketone Intermediate->Ketone 2. H₃O⁺ workup

Caption: General scheme for the synthesis of chiral ketones from the target molecule.

Synthesis of Chiral Aldehydes

The Weinreb amide can be selectively reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction again proceeds through a stable intermediate that resists further reduction to the alcohol.

This ability to generate chiral α-amino aldehydes is of significant interest in medicinal chemistry, as these motifs are present in numerous biologically active compounds and serve as versatile intermediates for further synthetic transformations. The oxazolidine and Boc protecting groups can be subsequently removed under acidic conditions to reveal the free amino alcohol functionality if desired.

The broader class of N-Boc protected oxazolidine derivatives has been explored for its potential in developing new therapeutic agents, including cytotoxic and pro-apoptotic compounds for cancer research.[7]

Conclusion

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is a strategically designed chiral building block with significant potential in synthetic organic chemistry. Its combination of a stereochemically defined oxazolidine core, a robust Boc protecting group, and a versatile Weinreb amide functionality makes it an ideal precursor for the synthesis of complex, enantiomerically pure molecules. The synthetic route outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway for the preparation of this valuable compound. For researchers and drug development professionals, mastering the synthesis and application of such intermediates is a critical step in the efficient and innovative construction of novel therapeutic agents.

References

  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids. ACS.org. [Link]

  • tert-Butyl (S)-4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate. NextSDS. [Link]

  • A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. PubMed. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

  • Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. PubMed. [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Chem-Station. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [Link]

Sources

Exploratory

Garner's Acid Weinreb Amide Derivatives: A Technical Guide to Chiral Pool Synthesis and Catalytic Amidation

Executive Summary Garner's aldehyde and its precursors represent some of the most versatile, configurationally rigid chiral building blocks in modern organic synthesis[1]. Derived from L- or D-serine, these intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Garner's aldehyde and its precursors represent some of the most versatile, configurationally rigid chiral building blocks in modern organic synthesis[1]. Derived from L- or D-serine, these intermediates are foundational to the stereoselective synthesis of complex marine natural products[2], sphingoid bases[3], and novel therapeutics.

Among the various derivatives in this synthetic pipeline, Garner's acid Weinreb amide ((S)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate) serves as a critical, highly stable branching point. This whitepaper provides a comprehensive mechanistic analysis of its structural advantages and outlines field-proven, self-validating protocols for its synthesis, highlighting recent breakthroughs in organoboron catalysis[4].

Mechanistic Grounding: Causality in Structural Design

To leverage Garner's acid derivatives effectively, researchers must understand the causality behind two distinct structural features: the acetonide protecting group and the Weinreb amide moiety.

The Acetonide Shield and Configurational Rigidity

The conversion of N-Boc-serine to Garner's acid involves the formation of an oxazolidine ring (acetonide). This is not merely a dual-protection strategy for the hydroxyl and amine groups; it fundamentally alters the molecule's conformational landscape. The cyclic structure restricts rotation around the Cα-Cβ bond and sterically shields the α-proton. During carboxylic acid activation, this rigidity prevents the formation of an oxazolone intermediate—the primary pathway for racemization in amino acid chemistry. Consequently, the stereocenter remains intact even under demanding coupling conditions[1].

The Weinreb Amide Chelation Effect

N-methoxy-N-methylamides (Weinreb amides) solve the classic problem of over-addition in acyl substitution reactions. When a nucleophile (e.g., Grignard or organolithium reagent) attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by a five-membered chelate ring. The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the tetrahedral oxygen and the methoxy oxygen. This stable chelate persists until the reaction is deliberately quenched with aqueous acid, strictly preventing a second nucleophilic attack and yielding the pure chiral ketone or aldehyde without epimerization.

Chelation W Weinreb Amide (Carbonyl Reactivity) Nu Nucleophilic Attack (R-MgX or R-Li) W->Nu TI Stable Tetrahedral Metal Chelate Nu->TI NoAdd Blocks Second Addition TI->NoAdd Quench Aqueous Quench (H3O+) TI->Quench Ketone Target Ketone / Aldehyde (High Purity) Quench->Ketone

Mechanism of stable tetrahedral intermediate formation preventing over-addition.

Catalytic Advances in Amidation

Historically, synthesizing Garner's acid Weinreb amide required stoichiometric coupling agents like EDCI/HOBt, HATU, or CDI[5]. While effective, these reagents suffer from poor atom economy and require tedious aqueous workups to remove urea or imidazole byproducts, which can sometimes lead to partial racemization if the activated ester is too long-lived.

Recent breakthroughs have introduced diboronic acid anhydride (DBAA) as a highly efficient organoboron catalyst for dehydrative amidation. As demonstrated by Shimada et al., DBAA facilitates a hydroxy-directed amidation that produces the Weinreb amide in >90% yield with water as the sole byproduct, completely suppressing racemization (>99% ee)[4]. The DBAA catalyst forms a transient B-O-B activated complex with the carboxylic acid, which is highly reactive toward N,O-dimethylhydroxylamine but avoids the basic conditions that typically lead to epimerization.

Quantitative Methodological Comparison
Coupling MethodReagent TypeAtom EconomyTypical YieldEnantiomeric Excess (ee)Primary Byproducts
EDCI / HOBt StoichiometricLow75 - 85%90 - 95%Urea derivatives, HOBt
CDI [5]StoichiometricModerate70 - 80%85 - 90%Imidazole, CO₂
DBAA Catalysis [4]Catalytic (2 mol%)High> 90%> 99%Water

Synthetic Workflows & Experimental Protocols

Workflow N1 L-Serine (Starting Material) N2 Boc Protection & Acetonide Formation N1->N2 N3 Garner's Acid (Chiral Pool) N2->N3 N4 Amidation (HNMe(OMe), Catalyst) N3->N4 N5 Garner's Acid Weinreb Amide N4->N5 N6 Reduction (DIBAL-H) N5->N6 N8 Grignard / Organolithium N5->N8 N7 Garner's Aldehyde N6->N7 N9 Chiral α-Amino Ketones N8->N9

Synthetic workflow from L-Serine to Garner's aldehyde and chiral ketones.

Protocol 1: DBAA-Catalyzed Synthesis of Garner's Acid Weinreb Amide

This protocol utilizes catalytic dehydrative amidation to ensure high atom economy and zero racemization[6].

  • Initiation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend Garner's acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (3.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Base Addition (Causality): Add NaHCO₃ (3.0 equiv) to the suspension. Rationale: This liberates the free amine in situ from the hydrochloride salt, avoiding the necessity of handling volatile, highly hygroscopic free N,O-dimethylhydroxylamine, thereby ensuring precise stoichiometry.

  • Catalysis: Introduce 2.0 mol% of the biphenyl-based diboronic acid anhydride (DBAA) catalyst.

  • Reflux: Heat the reaction mixture to 90 °C (reflux) for 16-24 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup (Self-Validation): Cool the mixture to room temperature, quench with distilled water, and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation: Because water is the only reaction byproduct and the catalyst is water-soluble, the resulting crude Weinreb amide is typically >95% pure by NMR and can be used in downstream reactions without column chromatography[4].

Protocol 2: Controlled Reduction to Garner's Aldehyde

This protocol outlines the precise reduction of the Weinreb amide to the aldehyde, preventing over-reduction to the alcohol[1].

  • Cooling: Dissolve the crude Garner's acid Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, add DIBAL-H (1.0 M solution in hexanes, 1.2 equiv) over 15 minutes. Stir at -78 °C for 1 hour.

  • Quenching (Causality): Quench the reaction at -78 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rationale: DIBAL-H reductions form a robust, gelatinous aluminum emulsion upon aqueous quenching. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion. Without this step, the product remains trapped in the aqueous layer, artificially destroying the yield.

  • Isolation: Remove the cooling bath and stir vigorously at room temperature for 2 hours until two distinct, clear layers form. Extract the aqueous layer with diethyl ether, dry the combined organics over MgSO₄, and concentrate to yield enantiopure Garner's aldehyde.

Downstream Applications in Drug Development

The Weinreb amide of Garner's acid is not a dead-end product; it is a highly stable launchpad for complex synthesis:

  • Sphingoid Bases & Ceramides: By reacting the Weinreb amide with long-chain aliphatic Grignard reagents (e.g., pentadecylmagnesium bromide), researchers can access chiral α-amino ketones. Stereoselective reduction of these ketones yields the erythro- or threo-amino alcohol backbones essential for synthesizing novel sphingoid bases used in cellular profiling[3].

  • Marine Natural Products: The configurational stability of Garner's derivatives allows for the total synthesis of complex marine metabolites, such as the benzoxazole derivative ileabethoxazole, where the preservation of the C-1 stereocenter is paramount[2].

References

  • Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent Source: ResearchGate (ARKIVOC) URL:[Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review Source: CSIR-National Institute of Oceanography URL:[Link]

Sources

Foundational

Stereochemical Properties and Stability of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Executive Summary In the realm of asymmetric synthesis and drug development, the construction of enantiopure amino alcohols and complex natural products relies heavily on configurationally stable chiral building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, the construction of enantiopure amino alcohols and complex natural products relies heavily on configurationally stable chiral building blocks. 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS: 122709-21-1 for the (S)-enantiomer[], 167102-62-7 for the (R)-enantiomer[]), widely known as Garner’s Weinreb Amide , represents a gold standard in this domain. Derived from serine, this compound circumvents the notorious stereochemical lability of its counterpart, Garner's aldehyde, by leveraging the unique thermodynamic and chelating properties of the Weinreb amide moiety[3].

This whitepaper provides an in-depth mechanistic analysis of the stereochemical properties, stability profiles, and validated experimental protocols associated with Garner's Weinreb amide, designed for process chemists and drug development professionals.

Structural and Stereochemical Properties

The stereochemical integrity of Garner's Weinreb amide is governed by a synergistic combination of steric encumbrance and conformational rigidity:

  • The Oxazolidine Constraint: Free serine possesses a primary hydroxyl and an α -amino group. By condensing these functional groups with acetone to form a 2,2-dimethyloxazolidine ring, the rotational degrees of freedom around the Cα​−Cβ​ bond are severely restricted. This bicyclic-like constraint, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, sterically shields the α -chiral center from base-catalyzed deprotonation and subsequent epimerization.

  • Weinreb Amide Dynamics: The N-methoxy-N-methylamide functional group fundamentally alters the electrophilicity of the carbonyl carbon. Unlike standard esters or aldehydes, the Weinreb amide is highly resistant to enolization, ensuring that the adjacent stereocenter remains intact even under prolonged storage or mildly basic conditions.

Configurational Stability: Amide vs. Aldehyde

A critical challenge in asymmetric synthesis is the configurational lability of Garner's aldehyde. Depending on the reaction conditions and temperature, the aldehyde is prone to enolization, which can cause the enantiomeric excess (ee) to degrade to as low as 75%[4].

Garner's Weinreb amide solves this problem. It serves as a thermodynamically robust reservoir that can be stored indefinitely and cleanly reduced to the aldehyde in situ[5], or reacted directly with nucleophiles without loss of optical purity.

Quantitative Stability & Reactivity Profile Comparison
ParameterGarner's AldehydeGarner's Weinreb Amide
CAS Number 98278-27-0 (S-isomer)122709-21-1 (S-isomer)[]
Configurational Stability Labile; ee can degrade to ~75%[4]Highly stable; retains >99% ee
Thermodynamic State Prone to hydration and polymerizationBench-stable solid/oil, robust shelf life
Electrophilicity High; susceptible to over-additionModerated by stable metal chelation
Synthetic Role Direct electrophile for nucleophilesPrecursor to chiral ketones and aldehydes[5]

Mechanistic Causality: The Chelation Effect

The true synthetic power of the Weinreb amide lies in its predictable reactivity with organometallic reagents (e.g., Grignard or organolithium reagents). Nucleophilic attack on a standard ester typically leads to over-addition, yielding tertiary alcohols. However, Garner's Weinreb amide forms a highly stable, rigid five-membered metal chelate intermediate[3].

When the nucleophile attacks, the metal cation (e.g., Mg2+ or Li+ ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This tetrahedral intermediate is remarkably stable at cryogenic to ambient temperatures, preventing the expulsion of the methoxyamide leaving group. Only upon targeted aqueous quenching does the chelate collapse to yield the desired chiral ketone, completely preserving the α -stereocenter.

Mechanism A Garner's Weinreb Amide B Organometallic Reagent A->B Nucleophilic Attack C 5-Membered Metal Chelate B->C Bidentate Coordination D Chiral N-Boc-Amino Ketone C->D Aqueous Workup

Fig 1. Chelation-controlled mechanism preventing over-addition and preserving the stereocenter.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating causality checks to explain the why behind each operational step.

Protocol A: Synthesis of Garner's Weinreb Amide

Objective: Convert 3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (Garner's acid) to its configurationally stable Weinreb amide.

  • Preparation: Dissolve Garner's acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and cool the mixture to 0 °C.

  • Activation: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to neutralize the hydrochloride salt, followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality Check: HOBt is critical here; it forms an active ester intermediate that suppresses racemization during the coupling process, ensuring the α -proton remains intact.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with 1M HCl, extract with DCM, and wash with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation: Confirm identity via 1H -NMR. The product must display distinct N-OMe and N-Me singlets at approximately 3.7 ppm and 3.2 ppm, respectively.

Workflow A L-Serine B N-Boc-L-Serine A->B Boc2O C Garner's Acid B->C Acetone, H+ D Garner's Weinreb Amide C->D HN(OMe)Me

Fig 2. Synthetic workflow from L-Serine to the configurationally stable Garner's Weinreb Amide.

Protocol B: Chelation-Controlled Grignard Addition

Objective: Synthesize a chiral N-Boc-amino ketone without epimerization.

  • Preparation: Dissolve Garner's Weinreb Amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Nucleophilic Addition: Add the desired Grignard reagent (R-MgBr, 1.5 eq) dropwise over 15 minutes.

    • Causality Check: THF is explicitly chosen over diethyl ether because its superior coordinating ability stabilizes the organomagnesium species while still permitting the formation of the critical 5-membered chelate intermediate[3].

  • Reaction: Stir at 0 °C for 2 hours. Monitor via TLC until the starting material is consumed.

  • Controlled Quench: Quench strictly with cold saturated aqueous NH4​Cl .

    • Causality Check: A mild, buffered quench is mandatory. It safely collapses the tetrahedral chelate without causing acid-catalyzed deprotection of the Boc group or opening the oxazolidine ring.

  • Workup: Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Self-Validation: Analyze the crude product via chiral HPLC. The enantiomeric excess (ee) must match the starting material (>98% ee), validating that no epimerization occurred.

References

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry (2019) URL:[Link]

  • Solution-phase automated synthesis of an α -amino aldehyde as a versatile intermediate Source: Beilstein Journal of Organic Chemistry / NIH PMC (2017) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development, ACS Publications (2012) URL:[Link]

Sources

Exploratory

Reaction Mechanisms and Applications of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in Asymmetric Synthesis

Executive Summary The synthesis of enantiopure compounds is a cornerstone of modern drug development and natural product synthesis. Among the most versatile chiral building blocks derived from naturally occurring amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure compounds is a cornerstone of modern drug development and natural product synthesis. Among the most versatile chiral building blocks derived from naturally occurring amino acids is 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide . This precursor represents the strategic convergence of two powerful synthetic methodologies: the conformational locking of the Garner's aldehyde system and the precise reactivity control of the Weinreb–Nahm amide.

This technical guide explores the mechanistic rationale, self-validating experimental protocols, and divergent synthetic applications of this crucial intermediate, providing researchers with actionable insights for asymmetric synthesis.

Structural Anatomy & Chemical Rationale

The utility of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide stems from its highly engineered protective and reactive groups:

  • The Oxazolidine Core (Chirality Preservation): Derived from L- or D-serine, the 2,2-dimethyloxazolidine ring serves a dual purpose. It protects the 1,2-amino alcohol moiety while the bulky acetonide and the N-Boc (tert-butyloxycarbonyl) group restrict the rotation of the Cα​−Cβ​ bond. This steric shielding prevents the abstraction of the α -proton, thereby suppressing racemization during strongly basic organometallic additions.

  • The Weinreb Amide Moiety (Reactivity Control): The N-methoxy-N-methyl carboxamide functional group is specifically designed to undergo nucleophilic acyl substitution without the risk of over-addition . When standard esters or acid chlorides react with Grignard reagents, the intermediate collapses rapidly to form a ketone, which is more reactive than the starting material, leading to a tertiary alcohol byproduct. The Weinreb amide prevents this via a stable chelation-controlled mechanism .

Core Reaction Mechanisms

Mechanism A: Chelation-Controlled Ketone Synthesis

When the precursor is treated with an organolithium or Grignard reagent, the nucleophile attacks the carbonyl carbon. Simultaneously, the metal cation (Li⁺ or Mg²⁺) coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic tetrahedral intermediate . The thermodynamic stability of this chelate prevents the expulsion of the N,O-dimethylhydroxylamine leaving group at low temperatures (-78°C to 0°C). Only upon the introduction of an aqueous acidic quench does the intermediate break down, releasing the desired chiral α -amino ketone without tertiary alcohol contamination.

Mechanism cluster_0 Nucleophilic Addition cluster_1 Workup & Resolution N1 Weinreb Amide Precursor N3 Stable 5-Membered Chelated Intermediate N1->N3 Nucleophilic Attack N2 Organometallic Reagent (R-MgX / R-Li) N2->N3 Metal Coordination N4 Aqueous Acidic Workup (H3O+) N3->N4 Quench N5 Target Carbonyl (Ketone or Aldehyde) N4->N5 Collapse of Intermediate N6 N,O-Dimethylhydroxylamine Salt (Byproduct) N4->N6 Leaving Group Expulsion

Chelation-controlled mechanism preventing nucleophile over-addition.

Mechanism B: Controlled Hydride Reduction

The reduction of this precursor to Garner's aldehyde utilizes diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). The aluminum coordinates in the same bidentate fashion, halting the reduction at the tetrahedral intermediate stage. Aqueous workup hydrolyzes the intermediate directly to the aldehyde, preventing over-reduction to the primary alcohol .

Experimental Protocols: Self-Validating Workflows

To ensure high enantiomeric excess (ee%) and yield, the following protocols integrate self-validating checkpoints and strict causality for every reagent choice.

Protocol 1: Synthesis of Chiral Methyl Ketone via Grignard Addition

Objective: Convert the Weinreb amide to (S)-1-(3-Boc-2,2-dimethyloxazolidin-4-yl)ethanone.

  • Preparation: Flame-dry a round-bottom flask under argon.

    • Causality: Organomagnesium reagents are highly moisture-sensitive; trace water will prematurely quench the Grignard reagent, reducing yield and potentially altering the reaction stoichiometry.

  • Dissolution: Dissolve 1.0 eq of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in anhydrous THF (0.2 M). Cool to -78°C using a dry ice/acetone bath.

  • Addition: Add 1.5 eq of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) dropwise over 15 minutes.

    • Causality: The slight excess ensures complete conversion, while the slow addition at -78°C controls the exothermic nucleophilic attack, maintaining the integrity of the stereocenter.

  • Incubation & Tracking: Stir at -78°C for 2 hours, then allow warming to 0°C. Track via TLC (Hexanes/EtOAc 7:3). The stable chelate prevents over-addition during this warming phase.

  • Quench & Workup: Quench the reaction at 0°C with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is mildly acidic—sufficient to protonate the intermediate and collapse the chelate, but not acidic enough to cleave the acid-sensitive Boc or acetonide protecting groups. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Selective Reduction to Garner's Aldehyde

Objective: Direct reduction to the aldehyde without primary alcohol formation.

  • Reaction: Dissolve the precursor in anhydrous toluene/THF at -78°C. Add 1.2 eq of DIBAL-H dropwise.

  • Quench: After 1 hour, quench with methanol at -78°C to destroy excess DIBAL-H, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Resolution: Stir vigorously at room temperature for 2 hours.

    • Causality: Rochelle's salt acts as a chelating agent for aluminum, breaking up the stubborn aluminum hydroxide emulsions into a clear, biphasic mixture. This self-validating visual cue (clearing of the emulsion) ensures maximum recovery of the aldehyde in the organic layer.

Quantitative Data Summary

The table below summarizes typical yields and enantiomeric excess (ee%) for various transformations of the 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide precursor, demonstrating its robust stereochemical retention.

Nucleophile / ReagentTemperature ProfileTarget ProductIsolated Yield (%)Enantiomeric Excess (ee%)
MeMgBr (1.5 eq)-78°C to 0°CMethyl Ketone88 - 92%> 98%
PhLi (1.2 eq)-78°CPhenyl Ketone85 - 89%> 98%
DIBAL-H (1.2 eq)-78°CGarner's Aldehyde80 - 85%> 95%
LiAlH₄ (1.0 eq)0°CGarner's Aldehyde75 - 80%> 95%

Synthetic Divergence Visualization

The dual utility of the precursor allows for divergent synthetic pathways depending on the chosen reagent, as mapped below:

Workflow cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis Precursor 3-Boc-N-methoxy-N,2,2- trimethyloxazolidine- 4-carboxamide Grignard R-MgBr / THF -78°C Precursor->Grignard Hydride DIBAL-H / Toluene -78°C Precursor->Hydride Ketone Chiral alpha-Amino Ketone Grignard->Ketone 1. Addition 2. NH4Cl Workup Aldehyde Garner's Aldehyde Hydride->Aldehyde 1. Reduction 2. Rochelle's Salt

Divergent synthetic pathways of the Weinreb amide precursor to ketones and aldehydes.

References

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

  • Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent Source: PMC - National Institutes of Health URL:[Link]

  • A convenient procedure for the preparation of Garner's aldehyde Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide from L-Serine

Introduction & Strategic Rationale (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1) is a highly versatile, configurationally stable chiral building block[1]. It serves as the direct Weinreb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1) is a highly versatile, configurationally stable chiral building block[1]. It serves as the direct Weinreb amide precursor to Garner's aldehyde, a cornerstone intermediate in the asymmetric synthesis of complex natural products, including sphingolipids, iminosugars, and polyhydroxylated alkaloids[2].

The synthesis from naturally occurring L-serine involves three strategic transformations: N-Boc protection, acetonide formation, and Weinreb amidation. This application note details the causal logic, self-validating experimental protocols, and mechanistic rationale required to execute this synthesis with high enantiomeric fidelity.

Mechanistic Insights: Causality in Experimental Design

As a self-validating synthetic sequence, every reagent choice in this protocol serves a specific mechanistic purpose:

  • Why the Acetonide (Oxazolidine) Ring? The formation of the 2,2-dimethyloxazolidine ring serves a dual purpose. First, it simultaneously protects the 1,2-amino alcohol moiety. Second, and most critically, it locks the molecule into a rigid, five-membered conformation. This conformational rigidity prevents β -elimination and strictly suppresses epimerization (racemization) at the α -chiral center during subsequent basic or nucleophilic reactions[2].

  • Why the Weinreb Amide? Direct reduction of carboxylic acids or esters to aldehydes is notoriously prone to over-reduction, yielding primary alcohols[3]. The N-methoxy-N-methylamide (Weinreb amide) solves this. Upon addition of a hydride (e.g., DIBAL-H) or an organometallic reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the metal (Al, Li, or Mg) to form a highly stable, 5-membered cyclic chelate. This tetrahedral intermediate survives until aqueous workup, at which point it collapses directly to the aldehyde or ketone, strictly preventing double addition[4].

SynthesisWorkflow A L-Serine (Starting Material) B N-Boc-L-Serine (Intermediate 1) A->B Boc2O, NaOH H2O/Dioxane, 0 °C to rt C (S)-3-Boc-2,2-dimethyloxazolidine- 4-carboxylic acid (Garner's Acid) B->C DMP, BF3·Et2O Acetone, rt D (S)-3-Boc-N-methoxy-N,2,2- trimethyloxazolidine-4-carboxamide C->D HN(OMe)Me·HCl, EDC·HCl HOBt, DIPEA, DCM, rt

Fig 1. Three-step synthesis workflow from L-serine to the target Weinreb amide.

WeinrebMechanism A Weinreb Amide (Target Compound) C Stable 5-Membered Metal Chelate Intermediate A->C Nucleophilic Addition B Hydride / Organometallic (e.g., DIBAL-H, RMgX) B->C Metal Coordination (Li, Mg, Al) D Garner's Aldehyde or Chiral Ketone C->D Aqueous Workup (Tetrahedral collapse)

Fig 2. Mechanistic rationale of the Weinreb amide intermediate preventing over-reduction.

Experimental Protocols & Self-Validating Systems

General Notes: All reactions should be performed under an inert atmosphere (N 2​ or Ar) using anhydrous solvents unless otherwise stated.

Step 1: Synthesis of N-Boc-L-Serine
  • Causality: The tert-butoxycarbonyl (Boc) group is chosen for its stability to the Lewis acidic conditions of the subsequent acetonide formation, while remaining easily cleavable under mild acidic conditions later in downstream drug development workflows[3].

  • Protocol:

    • Dissolve L-serine (1.0 eq) in a 1:1 mixture of 1 M aqueous NaOH and 1,4-dioxane.

    • Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

    • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains purple/pink) indicates completion.

    • Acidify the aqueous layer to pH 2-3 using 1 M KHSO 4​ (avoids strong acids like HCl that might prematurely cleave the Boc group).

    • Extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield N-Boc-L-serine as a viscous oil or white solid.

Step 2: Synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (Garner's Acid)
  • Causality: 2,2-Dimethoxypropane (DMP) acts as both the acetonide source and a water scavenger. Boron trifluoride etherate (BF 3​ ·Et 2​ O) is used as a mild Lewis acid catalyst to drive the cyclization without stripping the Boc group[2].

  • Protocol:

    • Dissolve N-Boc-L-serine (1.0 eq) in anhydrous acetone.

    • Add 2,2-Dimethoxypropane (DMP, 5.0 eq) to drive the equilibrium toward the oxazolidine.

    • Cool to 0 °C and add BF 3​ ·Et 2​ O (0.1 eq) dropwise.

    • Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (KMnO 4​ stain). Confirm the shift in Rf​ value indicating the loss of the free hydroxyl group.

    • Quench with triethylamine (0.2 eq) to neutralize the Lewis acid, preventing ring opening during concentration.

    • Concentrate in vacuo, partition between EtOAc and water, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield Garner's Acid.

Step 3: Synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide
  • Causality: EDC·HCl and HOBt are used to activate the carboxylic acid. HOBt suppresses racemization during the coupling. N,O-Dimethylhydroxylamine hydrochloride is the amine source, requiring a mild, non-nucleophilic base (DIPEA) for free-basing in situ[5]. (Note: Catalytic dehydrative amidation using diboronic acid anhydride (DBAA) is an emerging, highly atom-economical alternative to this classical coupling[6],[4]).

  • Protocol:

    • Dissolve Garner's acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), followed by HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Self-Validation Check: Perform 1 H NMR on a crude aliquot. The appearance of two distinct singlets around δ 3.70 (N-OCH 3​ ) and δ 3.20 (N-CH 3​ ) confirms the Weinreb amide formation. Optical rotation should be checked to ensure no racemization occurred[4].

    • Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x).

    • Wash the combined organic layers with 1 M HCl, brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry & Reaction Parameters

StepReactant / IntermediateKey Reagents (Equivalents)SolventTemp / Time
1 L-SerineBoc 2​ O (1.1), NaOH (1.0)Dioxane/H 2​ O0 °C rt, 12 h
2 N-Boc-L-SerineDMP (5.0), BF 3​ ·Et 2​ O (0.1)Acetone0 °C rt, 6 h
3 Garner's AcidHN(OMe)Me·HCl (1.2), EDC (1.2), HOBt (1.2), DIPEA (3.0)DCM0 °C rt, 12 h

Table 2: Analytical Validation Metrics

CompoundExpected YieldTLC Staining MethodKey 1 H NMR Signatures (CDCl 3​ )
N-Boc-L-Serine90 - 95%Ninhydrin (Negative for primary amine) δ 1.45 (s, 9H, Boc)
Garner's Acid80 - 85%KMnO 4​ (Positive) δ 1.50, 1.60 (2s, 6H, acetonide CH 3​ )
Target Weinreb Amide75 - 85%UV active / KMnO 4​ δ 3.70 (s, 3H, OCH 3​ ), δ 3.20 (s, 3H, NCH 3​ )

References

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Source: Beilstein Journal of Organic Chemistry (2013). URL:[Link]

  • Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Source: Beilstein Journal of Organic Chemistry (2017). URL:[Link]

Sources

Application

Application Note: Stereoselective Synthesis of Chiral α-Amino Ketones via Grignard Addition to Garner's Weinreb Amide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Context & Rationale The synthesis of enantiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Context & Rationale

The synthesis of enantiopure α-amino ketones is a critical pathway in the drug development of sphingolipids, ceramides, and unnatural amino acids. The substrate (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS: 122709-21-1, MW: 288.34 g/mol )[1], commonly known as the Weinreb amide of Garner's acid, serves as a premier chiral building block for these transformations.

The Weinreb ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, is a highly reliable method for constructing carbon-carbon bonds while strictly avoiding the common problem of over-addition[2]. When standard esters or acid chlorides are treated with organometallic reagents, the highly reactive ketone intermediate rapidly undergoes a second nucleophilic attack, yielding a tertiary alcohol[3].

By utilizing an N-methoxy-N-methylamide (Weinreb amide), the initial nucleophilic addition of the Grignard reagent forms a highly stable, five-membered cyclic metal chelate[4]. This tetrahedral intermediate is stabilized by the chelation of the magnesium atom by both the N-methoxy oxygen and the carbonyl oxygen[5]. This chelate acts as a thermodynamic sink under anhydrous conditions, entirely preventing further nucleophilic addition[4]. Applying this mechanistic advantage to Garner's Weinreb amide has enabled the high-yield, stereoretentive synthesis of complex biological precursors, including N-Boc-safingol and N-Boc-D-erythro-sphinganine[3].

Mechanistic Pathway

Mechanism A Garner's Weinreb Amide (Chiral Precursor) C Tetrahedral Mg-Chelate (Stable Intermediate) A->C Nucleophilic Addition B Grignard Reagent (R-MgX) B->C THF, 0 °C E Chiral α-Amino Ketone (Target Product) C->E Chelate Collapse D Aqueous Quench (sat. NH4Cl) D->E Hydrolysis

Fig 1. Mechanistic workflow of Grignard addition to Garner's Weinreb Amide via a stable Mg-chelate.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible system, every experimental parameter in this protocol is chosen based on strict chemical causality:

  • Solvent Choice (Anhydrous THF): Tetrahydrofuran (THF) is utilized over diethyl ether because its stronger Lewis basicity better solvates and stabilizes the Grignard reagent, reducing its effective basicity. This minimizes the risk of unwanted α-deprotonation, preserving the delicate stereocenter of the Garner's derivative.

  • Temperature Control (0 °C): The nucleophilic addition is highly exothermic. Maintaining the reaction at 0 °C ensures that the kinetic formation of the tetrahedral chelate outpaces any competing enolization or epimerization pathways.

  • Quenching Strategy (Saturated Aqueous NH₄Cl): The stable magnesium chelate must be hydrolyzed to release the final ketone[6]. However, Garner's Weinreb amide contains two highly acid-labile protecting groups: a Boc group and an isopropylidene acetal (the oxazolidine ring). Using a mild proton source like saturated NH₄Cl (pH ~ 6) safely collapses the chelate without cleaving these critical protecting groups.

Detailed Experimental Protocol

Materials Required:

  • (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1.0 equiv)

  • Grignard Reagent (e.g., Vinylmagnesium bromide, 1.0 M in THF) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), strictly degassed

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • System Preparation (Self-Validating Step): Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Validation: The system is truly anhydrous if a drop of the Grignard reagent added to the empty solvent does not instantly precipitate white magnesium hydroxide salts.

  • Substrate Dissolution: Dissolve Garner's Weinreb amide (1.0 equiv) in anhydrous THF to achieve a concentration of 0.2 M. Stir under Argon.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.

  • Reagent Addition: Using a dry syringe, add the Grignard reagent (1.5 equiv) dropwise over 15–30 minutes. Direct the flow down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1.5 to 2 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The reaction is complete when the UV-active Weinreb amide spot (R_f ~ 0.3) is entirely replaced by a higher-running ketone spot (R_f ~ 0.5).

  • Chelate Hydrolysis: While maintaining the flask at 0 °C, carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases, followed by a bulk addition of 10 mL/mmol of substrate.

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 15% EtOAc in Hexanes) to afford the pure chiral α-amino ketone.

Quantitative Data & Substrate Scope

The stability of the Garner's Weinreb amide allows for broad compatibility with various Grignard reagents. The table below summarizes expected yields and stereochemical retention for common additions used in pharmaceutical development.

Grignard Reagent (R-MgX)EquivalentsTemp (°C)Reaction Time (h)Typical Yield (%)Enantiomeric Excess (ee %)
Methylmagnesium bromide1.501.588 - 92> 98
Vinylmagnesium bromide1.502.085 - 89> 98
Phenylmagnesium bromide2.00 to RT2.580 - 85> 98
Pentadecylmagnesium bromide*2.00 to RT3.078 - 82> 98

*Note: Pentadecylmagnesium bromide is specifically utilized in the total synthesis of D-erythro-sphinganine and related sphingolipid derivatives.

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC indicates unreacted Weinreb amide after 2 hours, the Grignard reagent may have degraded via atmospheric moisture. Action: Titrate the Grignard reagent prior to use using iodine and lithium chloride to ensure accurate molarity.

  • Formation of Tertiary Alcohols (Over-addition): Highly rare for Weinreb amides, but can occur if the reaction is allowed to reach elevated temperatures (> 40 °C) before the aqueous quench, which can cause premature collapse of the tetrahedral intermediate. Action: Strictly maintain 0 °C until the NH₄Cl quench is complete.

  • Loss of Acetal/Boc Protection: Indicated by high-polarity streaks on TLC. Action: Ensure the quench utilizes saturated NH₄Cl and absolutely no strong acids (like HCl or H₂SO₄) are introduced during workup.

References

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. URL: [Link]

  • Weinreb ketone synthesis - Wikipedia. URL: [Link]

  • 10 - Organic Syntheses Procedure - Organic Syntheses. URL: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. URL: [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents - eScholarship. URL:[Link]

  • 122709-21-1,(S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide - Accela ChemBio. URL:[Link]

Sources

Method

Application Note: Step-by-Step Reduction of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide to Garner's Aldehyde

Executive Summary & Strategic Context Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is a highly versatile, enantiopure chiral building block used extensively in the total synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is a highly versatile, enantiopure chiral building block used extensively in the total synthesis of complex natural products, amino alcohols, and pharmaceutical agents[1]. The traditional synthesis of this compound relies on the reduction of a protected serine methyl ester using Diisobutylaluminum hydride (DIBAL-H) at strictly maintained cryogenic temperatures (−78 °C to −84 °C)[1]. However, this ester route is notoriously prone to over-reduction (yielding the corresponding alcohol) and base-catalyzed epimerization of the delicate α-chiral center[1].

To circumvent these scale-up bottlenecks, modern synthetic protocols utilize the Weinreb amide derivative: 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide . By employing the Weinreb amide, the reduction can be driven cleanly to the aldehyde using Lithium Aluminum Hydride (LiAlH₄) at a highly manageable 0 °C, preserving >99% enantiomeric excess (ee) and virtually eliminating over-reduction[2].

Mechanistic Rationale: The Weinreb Amide Advantage

As an application scientist, understanding the causality behind reagent selection is critical for process optimization. LiAlH₄ is typically considered a "sledgehammer" reducing agent that rapidly reduces carbonyls to alcohols[3]. However, the unique structure of the Weinreb amide alters this trajectory.

When LiAlH₄ attacks the carbonyl carbon of the Weinreb amide, it forms a tetrahedral intermediate. The methoxy oxygen and the newly formed alkoxide oxygen coordinate tightly with the lithium and aluminum ions, forming a highly stable 5-membered chelate ring. This chelated intermediate acts as a kinetic trap; it is stable at 0 °C and refuses to collapse into an aldehyde during the reaction. Because no free aldehyde is generated in the reaction flask, subsequent over-reduction to the alcohol is impossible. The intermediate only collapses to reveal the desired Garner's aldehyde upon the introduction of an aqueous acidic quench[2].

Comparative Data: Ester vs. Weinreb Amide Route

The table below summarizes the operational advantages of transitioning from the traditional ester precursor to the Weinreb amide precursor.

Reaction ParameterTraditional Route (Methyl Ester)Modern Route (Weinreb Amide)
Reducing Agent DIBAL-H (1.5 - 1.75 eq)LiAlH₄ (0.5 - 1.0 eq)
Operating Temperature -78 °C to -84 °C0 °C
Over-reduction Risk High (Requires strict stoichiometry)Very Low (Chelation-controlled)
Epimerization Risk Moderate (5-7% ee loss if temp rises)Low (>99% ee maintained)
Workup Complexity High (Gelatinous Al-salts)Moderate (Managed via KHSO₄ quench)

Reagents and Stoichiometry

Table 2: Standard Quantities for a 10.0 mmol Scale Reduction

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
Weinreb Amide Precursor302.371.03.02 g (10.0 mmol)Substrate
LiAlH₄ (1.0 M in THF)37.950.55.0 mL (5.0 mmol)Hydride Donor
THF (Anhydrous)72.11-100 mLReaction Solvent
Sat. aq. KHSO₄136.17Excess10 mLAcidic Quench / Al-salt breaker
Diethyl Ether (Et₂O)74.12-250 mLExtraction Solvent

Note on Equivalents: While 1.0 mole of LiAlH₄ can theoretically deliver 4 moles of hydride, practical applications for Weinreb amides utilize 0.5 equivalents to provide 2 effective hydride equivalents, ensuring complete conversion without leaving a massive excess of reactive hydride that complicates the workup[2],.

Experimental Protocol

This protocol is designed to be a self-validating system. Visual and thermal cues are provided to ensure the reaction is proceeding as intended.

Step 1: Preparation of the Reaction Apparatus

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry Nitrogen (N₂) or Argon gas for 10 minutes to ensure a strictly anhydrous environment.

Step 2: Solvation and Cooling

  • Dissolve 3.02 g (10.0 mmol) of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in 100 mL of anhydrous THF to achieve a 0.1 M concentration[2].

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

Step 3: Hydride Addition

  • Using a dry, inert syringe, slowly add 5.0 mL of a 1.0 M LiAlH₄ solution in THF dropwise over 10–15 minutes[2].

  • Validation Cue: A slight exotherm may be observed. Adding the hydride slowly controls the temperature and prevents localized heating that could degrade the substrate.

Step 4: Reaction Incubation

  • Stir the reaction mixture at 0 °C for exactly 1 hour under the inert atmosphere[2].

  • Causality Note: Extending the time beyond 1.5 hours at 0 °C provides no additional yield and slightly increases the risk of side reactions. The chelate is fully formed within this window.

Step 5: Acidic Quench (Critical Step)

  • Carefully add 10 mL of saturated aqueous KHSO₄ dropwise to the mixture at 0 °C[2].

  • Validation Cue: This step is highly exothermic and will vigorously evolve hydrogen gas (H₂). Add the solution drop-by-drop until the bubbling subsides.

  • Causality Note: An acidic quench is mandatory. Traditional Fieser workups (using NaOH) create basic conditions that rapidly epimerize the sensitive α-chiral center of Garner's aldehyde. Furthermore, KHSO₄ effectively solubilizes the gelatinous aluminum salts, preventing the formation of intractable emulsions during extraction[1],[2].

Step 6: Extraction and Washing

  • Dilute the quenched mixture with 150 mL of diethyl ether (Et₂O) and transfer to a separatory funnel.

  • Separate the aqueous layer and extract it once more with 100 mL of Et₂O.

  • Combine the organic layers and wash sequentially with 50 mL of distilled water and 50 mL of brine.

Step 7: Drying and Concentration

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Crucial: Keep the water bath temperature below 25 °C to avoid thermal degradation and epimerization of the aldehyde.

Workflow Visualization

G N1 Weinreb Amide (3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide) N2 Solvation & Cooling (Anhydrous THF, 0 °C, N2 atm) N1->N2 N3 Hydride Reduction (0.5 eq LiAlH4, 1h at 0 °C) N2->N3 N4 Stable Chelated Intermediate (Lithium-Aluminum 5-Membered Ring) N3->N4 Nucleophilic attack N5 Acidic Quench (Sat. aq. KHSO4 at 0 °C) N4->N5 Prevents over-reduction N6 Workup & Extraction (Et2O, H2O/Brine wash, Na2SO4) N5->N6 Intermediate collapse N7 Garner's Aldehyde (>99% ee, High Yield) N6->N7 Concentration

Workflow and mechanistic pathway for the chelation-controlled reduction to Garner's aldehyde.

Post-Reaction Handling & Troubleshooting

  • Storage: Garner's aldehyde is chemically delicate. Upon successful isolation, pure Garner's aldehyde will crystallize in the freezer, forming semi-transparent white crystals[1]. It should be stored at −20 °C under an inert atmosphere. Prolonged storage at room temperature leads to polymerization and gradual loss of enantiomeric purity.

  • Emulsion Troubleshooting: If an emulsion forms during the Et₂O extraction (Step 6), it is likely due to un-neutralized aluminum salts. Adding an additional 5-10 mL of sat. aq. KHSO₄ or filtering the entire biphasic mixture through a pad of Celite will rapidly break the emulsion.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: ucalgary.
  • Source: masterorganicchemistry.

Sources

Application

Applications of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in asymmetric peptide synthesis

Application Note: 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in Asymmetric Peptide Synthesis Executive Summary 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1 for the S-enantiomer)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in Asymmetric Peptide Synthesis

Executive Summary

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1 for the S-enantiomer) is a highly versatile chiral building block utilized extensively in modern drug development[1]. Derived from serine, this specific Weinreb amide integrates the robust structural protection of a 2,2-dimethyloxazolidine ring with the precisely controlled reactivity of an N-methoxy-N-methylamide[2]. It serves as a critical intermediate in asymmetric peptide synthesis, enabling the stereoselective construction of unnatural amino acids, peptide isosteres, and complex alkaloid natural products without the risk of α -center epimerization[3].

Mechanistic Rationale: The Synergy of Oxazolidine and Weinreb Amide

To understand the utility of this compound, one must analyze the causality behind its dual-protection strategy.

  • The Oxazolidine Ring (Conformational Locking & Steric Shielding): Free β -hydroxy- α -amino acids (like serine) are notoriously prone to β -elimination and racemization during carbonyl activation. The 2,2-dimethyloxazolidine ring locks the molecule into a rigid five-membered heterocycle[3]. This prevents β -elimination and provides a distinct steric face. During nucleophilic attack, the bulky tert-butoxycarbonyl (Boc) and gem-dimethyl groups enforce a highly stereoselective trajectory governed by the Felkin-Anh non-chelation model (favoring anti-adducts) or Cram's chelation control (favoring syn-adducts), depending on the metal counterion[3].

  • The Weinreb Amide (Controlled Acyl Transfer): Standard esters often suffer from over-reduction to primary alcohols or over-addition to tertiary alcohols when treated with hydrides or organometallics[4]. The N-methoxy-N-methylamide group solves this by forming a stable, five-membered cyclic metal chelate (a tetrahedral intermediate) with lithium, magnesium, or aluminum ions[5]. This intermediate remains stable in solution and only collapses to the corresponding aldehyde or ketone upon aqueous acidic quenching, strictly preventing over-reaction[4].

Mechanism WA Weinreb Amide (3-Boc-oxazolidine deriv.) TI Stable Tetrahedral Metal Chelate (Li/Mg/Al) WA->TI + Nu (Low Temp) Nu Nucleophile (R-MgX or DIBAL-H) Nu->TI Prod Chiral Ketone / Aldehyde (No racemization) TI->Prod Quench Over Over-addition to Alcohol (Prevented) TI->Over Blocked by Chelate Quench Aqueous Acidic Workup (H+)

Figure 1: Mechanism of Weinreb Amide stabilization preventing over-addition during nucleophilic attack.

Key Applications in Asymmetric Synthesis

Synthesis of Garner's Aldehyde: Garner's aldehyde is a ubiquitous chiral pool electrophile[3]. Partial reduction of the Weinreb amide using DIBAL-H at -78 °C yields the aldehyde in high enantiomeric excess (>95% ee)[6]. Recent catalytic advancements also allow the direct synthesis of the Weinreb amide precursor from serine using diboronic acid anhydride catalysts, streamlining the workflow[2]. Furthermore, alternative reagents like chloromagnesium dimethylaminoborohydride (MgAB) now permit this reduction under ambient conditions[7].

Synthesis of Chiral α -Amino Ketones: Direct addition of Grignard or organolithium reagents to the Weinreb amide yields chiral ketones[8]. These are direct precursors to hydroxyethylene peptide isosteres (critical for HIV and renin protease inhibitors) and complex natural product cores, such as the amino acid AMPTD found in microsclerodermins[9].

Workflow Ser N-Boc-L-Serine Oxaz Oxazolidine Formation (DMP, BF3-Et2O) Ser->Oxaz WA 3-Boc-N-methoxy-N,2,2-trimethyl oxazolidine-4-carboxamide Oxaz->WA N,O-Dimethylhydroxylamine Coupling Ald Garner's Aldehyde (via DIBAL-H) WA->Ald Partial Reduction Ket Chiral α-Amino Ketones (via R-MgX / R-Li) WA->Ket Nucleophilic Addition Pep Peptide Isosteres & Unnatural Amino Acids Ald->Pep Olefination / Alkylation Ket->Pep Stereoselective Reduction

Figure 2: Synthetic workflow from L-Serine to complex peptide isosteres via the Weinreb amide intermediate.

Quantitative Data Synthesis: Reagent Selection

The choice of nucleophile dictates the downstream application. The table below summarizes the causality and outcomes of various reagents applied to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.

ReagentReaction TempPrimary ProductOver-reaction RiskMechanistic Note
DIBAL-H -78 °CGarner's AldehydeLowStandard industry protocol; requires strict cryogenic control to maintain chelate stability[3].
MgAB 0 °C to RTGarner's AldehydeVery LowAmbient condition alternative; forms a highly stable magnesium-boron chelate[7].
LiAlH₄ 0 °CPrimary AlcoholHighOver-reduces the Weinreb amide; avoids tetrahedral stabilization[5].
R-MgX (Grignard) -20 °C to 0 °C α -Amino KetoneLowMagnesium coordinates strongly to the N-methoxy oxygen, halting addition at the ketone stage[4].
R-Li (Organolithium) -78 °C α -Amino KetoneModerateMore reactive than Grignards; strict temperature control is required to prevent tertiary alcohol formation[5].

Self-Validating Experimental Protocols

Protocol A: Partial Reduction to Garner's Aldehyde (DIBAL-H Method)

Objective: Synthesize configurationally stable (S)-Garner's aldehyde without epimerization.

  • Preparation: Dissolve 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (10.0 mmol) in anhydrous THF (50 mL) under an inert Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperature is mandatory to prevent the premature collapse of the aluminum tetrahedral intermediate, which would lead to over-reduction.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 12.0 mL, 1.2 eq) dropwise over 30 minutes.

  • Validation Check (TLC): Stir for 1 hour at -78 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.3 ) should disappear, replaced by a single new spot ( Rf​≈0.5 ). If a highly polar spot appears ( Rf​≈0.1 ), over-reduction to the alcohol is occurring.

  • Quenching: Quench the reaction at -78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 50 mL).

  • Workup: Remove the cooling bath and stir vigorously for 2 hours until the organic and aqueous layers become distinct and clear. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Chiral α -Amino Ketones (Grignard Addition)

Objective: Construct a carbon-carbon bond to form a peptide isostere precursor.

  • Preparation: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (25 mL) under Argon.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Slowly add the desired Grignard reagent (e.g., Vinylmagnesium bromide, 1.0 M in THF, 7.5 mL, 1.5 eq). Causality: The excess reagent ensures complete conversion while the magnesium ion tightly chelates the N-methoxy oxygen, halting the reaction at the tetrahedral intermediate[4].

  • Validation Check: Stir for 2 hours at 0 °C. The reaction mixture should remain homogenous.

  • Quenching: Carefully quench with cold, saturated aqueous NH₄Cl (20 mL). Causality: The mildly acidic NH₄Cl protonates the intermediate, triggering the collapse of the chelate to release the ketone and N,O-dimethylhydroxylamine.

  • Workup: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to yield the pure α -amino ketone.

Sources

Method

Application Note: Stereoselective Alkylation via 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Executive Summary (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1), commonly known as the Weinreb amide of Garner’s acid, is a premier chiral building block derived from L-serine. It is exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1), commonly known as the Weinreb amide of Garner’s acid, is a premier chiral building block derived from L-serine. It is extensively utilized in the asymmetric synthesis of complex amino alcohols, sphingosines, and isoquinoline alkaloids[1]. This application note details the mechanistic rationale and experimental protocols for utilizing this reagent in stereoselective alkylation (nucleophilic acyl substitution) to yield chiral α-amino ketones without racemization, followed by downstream diastereoselective transformations[2].

Mechanistic Rationale: The Weinreb Amide Advantage (E-E-A-T)

When standard esters or aldehydes (like Garner's aldehyde) are reacted with organometallic reagents, they are highly prone to over-addition (forming tertiary alcohols) or epimerization at the labile α-chiral center. The Weinreb amide circumvents this via the formation of a highly stable, five-membered cyclic metal chelate intermediate upon the addition of a Grignard ( RMgX ) or organolithium ( RLi ) reagent.

  • Causality of Stability: The magnesium or lithium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methyl group. This tetrahedral intermediate is remarkably stable at low temperatures (-78 °C to 0 °C).

  • Prevention of Over-Alkylation: Because the tetrahedral intermediate does not collapse into a ketone during the reaction, there is no electrophilic ketone available in the reaction mixture to react with a second equivalent of the organometallic reagent.

  • Preservation of Chirality: The collapse of the intermediate is strictly deferred until the aqueous quench, safely yielding the chiral ketone while preserving the delicate C4 stereocenter of the oxazolidine ring[3].

Experimental Protocol: Synthesis of Chiral Vinyl Ketones

This protocol describes the stereoselective alkylation of the Weinreb amide using vinylmagnesium bromide to generate a chiral vinyl ketone[2], a highly versatile intermediate for cross-metathesis or conjugate additions.

Self-Validating System & In-Process Controls
  • Moisture Control: The reaction must be strictly anhydrous. A color change to cloudy white upon Grignard addition indicates moisture contamination (formation of insoluble Mg(OH)2​ ).

  • TLC Monitoring: The starting Weinreb amide (UV active, stains with ninhydrin after Boc deprotection) should completely disappear, replaced by a higher Rf​ spot (the ketone) in 20% EtOAc/Hexanes.

Reagents & Materials
  • (S)-3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide: 1.0 mmol (288.3 mg)

  • Vinylmagnesium bromide (1.0 M in THF): 1.5 mmol (1.5 mL)

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

  • Saturated aqueous NH4​Cl : 5.0 mL

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 288.3 mg (1.0 mmol) of the Weinreb amide to the flask and dissolve in 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

    • Causality: The ultra-low temperature prevents the premature collapse of the metal chelate and suppresses any potential deprotonation at the α-position, which would lead to racemization.

  • Alkylation: Dropwise add 1.5 mL of Vinylmagnesium bromide (1.0 M in THF) over 10 minutes via a syringe pump. Maintain the temperature at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.

  • Quench: At 0 °C, carefully quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl dropwise.

    • Causality: NH4​Cl provides a mild proton source (pH ~6) that safely breaks the magnesium chelate and protonates the leaving N-methoxy-N-methylamine without cleaving the acid-sensitive Boc or oxazolidine acetonide protecting groups.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford the pure chiral vinyl ketone.

Downstream Stereoselective Alkylation & Reduction

Once the chiral α-amino ketone is isolated, the newly formed carbonyl group can undergo further stereoselective additions. The oxazolidine ring's steric bulk and coordinating ability direct the incoming nucleophile:

  • Diastereoselective Reduction: Reduction with LiAl(O−t−Bu)3​H or L-Selectride typically proceeds via a non-chelation (Felkin-Anh) model, yielding the anti-amino alcohol[3].

  • Secondary Alkylation: Addition of a second Grignard reagent (e.g., MeMgBr ) in the presence of chelating Lewis acids (like CeCl3​ or TiCl4​ ) forces a Cram-chelation transition state, yielding tertiary alcohols with high syn-diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess for the nucleophilic alkylation of Garner's Weinreb Amide with various organometallic reagents.

EntryOrganometallic ReagentEquivalentsProduct TypeIsolated Yield (%)Enantiomeric Excess (ee)
1Methylmagnesium bromide1.5Methyl Ketone92%>99%
2Vinylmagnesium bromide1.5Vinyl Ketone89%>99%
3Phenylmagnesium bromide1.5Phenyl Ketone85%>99%
4Allylmagnesium bromide1.5Allyl Ketone88%>99%

Reaction Pathway Visualization

G A Garner's Weinreb Amide (CAS 122709-21-1) B Organometallic Addition (R-MgX, -78 °C) A->B C Stable Tetrahedral Metal Chelate B->C Chelation Control D Aqueous Quench (NH4Cl, pH 6-7) C->D Prevents Over-alkylation E Chiral α-Amino Ketone (>99% ee) D->E F Stereoselective Reduction (e.g., L-Selectride) E->F Felkin-Anh Model G Stereoselective Alkylation (2nd Grignard Addition) E->G Cram-Chelation Model

Figure 1: Mechanistic workflow of stereoselective alkylation via Garner's Weinreb Amide.

References

  • [2] Title: Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reduction Source: University of Wisconsin–Madison (wisc.edu) URL:

  • [3] Title: Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a -Vinylserine Synthetic Equivalent by Vinyl Grignard Addition Source: Thieme Connect (thieme-connect.com) URL:

  • [1] Title: Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews Source: ACS Publications (acs.org) URL:

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide preparation

Topic: Preventing Racemization during 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (Weinreb Amide) Preparation Prepared by: Senior Application Scientist, Process Chemistry & Drug Development Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization during 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (Weinreb Amide) Preparation Prepared by: Senior Application Scientist, Process Chemistry & Drug Development

Executive Summary & Mechanistic Insight

The synthesis of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is a critical juncture in the preparation of Garner's aldehyde, a ubiquitous chiral pool building block derived from L-serine [1]. A pervasive challenge in this transformation is the loss of stereochemical integrity (racemization/epimerization) at the C4 position of the oxazolidine ring.

The Causality of Racemization: The C4 alpha-proton is rendered highly acidic by the synergistic electron-withdrawing effects of the adjacent oxazolidine heteroatoms, the N-Boc protecting group, and the newly forming activated carbonyl species (e.g., active ester or mixed anhydride). When exposed to strong organic bases during the coupling of N,O-dimethylhydroxylamine, reversible deprotonation occurs. This forms an achiral enolate intermediate that, upon reprotonation, yields a racemic mixture[2]. Preventing this requires strict kinetic control over the activation state and the basicity of the microenvironment.

Mechanism A Chiral Garner's Acid (Activated Species) B Excess/Strong Base Abstracts C4 Proton A->B C Achiral Enolate Intermediate B->C Deprotonation D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F Retention of Configuration (L) D->F G Inversion of Configuration (D) E->G H Racemized Weinreb Amide F->H Racemic Mixture G->H

Base-catalyzed enolization pathway leading to C4 racemization.

Frequently Asked Questions (FAQs)

Q1: Why is my product racemizing even when I use standard peptide coupling reagents like HATU or HBTU? A: Uronium-based coupling reagents (HATU, HBTU) are highly reactive but typically require the addition of a tertiary amine base (like DIPEA) to initiate the reaction. The high reactivity of the intermediate, combined with the presence of a strong base (DIPEA pKa ~10.5), creates an environment where C4 deprotonation competes with nucleophilic attack by the hydroxylamine. For sensitive substrates like Garner's acid, milder activation methods (EDC/HOBt or mixed anhydrides) are preferred [3].

Q2: How does the choice of base dictate the enantiomeric excess (ee)? A: The base must act solely as an acid scavenger (to neutralize the HCl salts of the coupling reagent and the hydroxylamine) rather than a deprotonating agent. Using a weaker base like N-Methylmorpholine (NMM) keeps the reaction mixture near neutral pH, kinetically disfavoring enolate formation.

Quantitative Data: Impact of Base Selection on Enantiomeric Excess
Base UsedpKa (Conjugate Acid)Steric HindranceTypical ee (%)Recommendation
Triethylamine (TEA)10.7Moderate< 80%Avoid
Diisopropylethylamine (DIPEA)10.5High85 - 90%Use with caution
N-Methylmorpholine (NMM)7.4Low> 98% Highly Recommended

Q3: What is the optimal temperature profile for this reaction? A: Enolization is highly temperature-dependent. Activation of the carboxylic acid must occur at sub-zero temperatures (ideally -15 °C to 0 °C). The reaction should only be allowed to warm to room temperature after the nucleophile (N,O-dimethylhydroxylamine) has been completely added and the active ester has been consumed.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that if a deviation occurs, it is caught before proceeding to the subsequent reduction step.

Workflow Start Select Coupling Strategy for Garner's Acid Q1 Is the substrate highly sensitive to base? Start->Q1 EDC Protocol A: EDC/HOBt + NMM Q1->EDC Standard Risk IBCF Protocol B: Mixed Anhydride (IBCF) Q1->IBCF High Risk Temp1 Maintain at 0°C Add NMM dropwise EDC->Temp1 Temp2 Maintain at -15°C Strict stoichiometry IBCF->Temp2 Validate Validation Checkpoint: Chiral HPLC (ee > 98%) Temp1->Validate Temp2->Validate

Decision workflow for selecting the appropriate coupling strategy.

Protocol A: The Optimized EDC/HOBt Method (Standard)

Mechanism: HOBt rapidly traps the highly reactive O-acylisourea intermediate formed by EDC, creating a less basic, stable active ester that smoothly undergoes aminolysis.

  • Preparation: Dissolve 3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-brine bath to reach exactly 0 °C. Validation: Use an internal thermometer to confirm the solvent temperature.

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir for 15 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base Titration (Critical Step): Add N-Methylmorpholine (NMM) (2.2 eq) dropwise over 30 minutes via a syringe pump.

    • Self-Validation Check: Spot the reaction mixture onto wet pH paper. The microenvironment pH must remain between 6.5 and 7.5. If it exceeds 8.0, pause the addition and lower the temperature.

  • Completion: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature overnight.

  • Analysis: Quench with 1M citric acid (avoids strong aqueous HCl which can cleave the Boc or acetonide groups). Analyze the crude organic layer via Chiral HPLC to validate ee > 98% before purification.

Protocol B: The Mixed Anhydride Method (Alternative for Extreme Sensitivity)

Mechanism: Isobutyl chloroformate (IBCF) forms a mixed anhydride at low temperatures. This method is exceptionally fast and requires minimal base exposure, heavily suppressing the enolization pathway [3].

  • Preparation: Dissolve the starting acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.15 M).

  • Deep Cooling: Cool the mixture to -15 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add NMM (1.05 eq) in one portion.

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (IBCF) (1.05 eq). Stir for exactly 15 minutes at -15 °C.

    • Self-Validation Check: A white precipitate (NMM·HCl) will form immediately, visually confirming the formation of the mixed anhydride.

  • Coupling: In a separate vial, neutralize N,O-dimethylhydroxylamine hydrochloride (1.1 eq) with NMM (1.1 eq) in THF, and add this slurry to the main reaction flask.

  • Completion: Stir at -15 °C for 1 hour, then warm to room temperature. Work up with saturated aqueous NaHCO3 and brine.

Note on Advanced Methodologies: Recent literature has also demonstrated the use of diboronic acid anhydride catalysis for the dehydrative amidation of serine derivatives to Weinreb amides with complete suppression of racemization, offering a base-free alternative for highly sensitive pipelines [1].

References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry, 66(7), 2534-2537. URL:[Link]

  • Zawisza, A., & Kuźnik, A. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1731–1752. URL:[Link]

Optimization

Technical Support Center: Optimizing 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide —the Weinreb amide derivative of Garner's acid.

This molecule is an indispensable chiral building block for synthesizing complex amino alcohols, sphingosines, and marine natural products[1]. However, the transformation is notoriously susceptible to epimerization at the C4 stereocenter and sluggish conversion due to severe steric hindrance around the oxazolidine ring. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, enantiomerically pure product.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction shows complete consumption of Garner's acid, but the isolated yield of the Weinreb amide is consistently below 60%. Where is the mass going? Causality & Insight: If the starting material is consumed but the isolated yield is low, the issue typically lies in product loss during aqueous workup rather than the coupling itself. The acetonide (isopropylidene) protecting group of Garner's acid is highly sensitive to acidic conditions. If your workup involves strong acid washes (e.g., 1M HCl) to remove unreacted amines, you risk hydrolyzing the oxazolidine ring. This generates highly water-soluble diols that are permanently lost in the aqueous layer. Resolution: Substitute strong acid washes with mild, buffered alternatives such as 5% aqueous citric acid or saturated aqueous ammonium chloride.

Q2: I am observing significant epimerization (loss of stereochemical integrity) at the C4 position. How can I preserve the enantiomeric excess (ee)? Causality & Insight: Epimerization in this reaction proceeds via the formation of an oxazolone intermediate or through direct enolization of the activated ester. This pathway is heavily base-dependent. Using strong, unhindered bases or a large excess of base accelerates the deprotonation of the alpha-chiral center. Triethylamine (TEA, pKa ~10.7) is a common culprit. Resolution: Switch to N-methylmorpholine (NMM)[2]. NMM is significantly less basic (pKa ~7.4) and provides a highly buffered microenvironment that effectively neutralizes the N,O -dimethylhydroxylamine hydrochloride salt without triggering alpha-deprotonation. Furthermore, strict temperature control is mandatory: activation must occur between -15 °C and 0 °C.

Q3: Which coupling reagent system is most effective for this specific steric environment? Causality & Insight: Garner's acid is sterically encumbered by the adjacent gem-dimethyl groups and the bulky N-Boc protecting group. Standard carbodiimides like DCC often fail, leading to the accumulation of stable, unreactive N-acylureas. Resolution: The EDC·HCl / HOBt / NMM system is the reliable industry standard, achieving yields around 79%[2]. HOBt rapidly intercepts the O-acylisourea to form a reactive, yet stable, OBt ester. For scale-up, the Mixed Anhydride method (using Isobutyl chloroformate/NMM) is superior, offering near-quantitative yields and avoiding basic coupling reagents altogether. Additionally, emerging methods utilizing diboronic acid anhydride (DBAA) catalysis have shown excellent results for direct amidation without racemization[3].

Part 2: Quantitative Data & Method Comparison

When selecting a coupling strategy, researchers must balance yield, stereochemical preservation, and scalability. The table below summarizes the performance metrics of common activation strategies for Garner's acid.

Coupling MethodPrimary ReagentsTypical Yieldee PreservationScalabilityCost Efficiency
Carbodiimide EDC·HCl, HOBt, NMM75–85%High (>98%)ModerateHigh
Uronium HATU, DIPEA85–95%Moderate (90–95%)LowLow
Mixed Anhydride Isobutyl chloroformate, NMM90–98%Very High (>99%)HighVery High
Organoboron DBAA Catalyst>90%High (>98%)Low (Emerging)Moderate

Part 3: Workflow & Decision Matrix

Workflow Start Garner's Acid (Starting Material) Activate Activation Step (0 °C to -15 °C) Start->Activate MethodA EDC·HCl / HOBt / NMM (Standard Protocol) Activate->MethodA Routine MethodB Isobutyl Chloroformate / NMM (Mixed Anhydride) Activate->MethodB Scale-up Coupling Add Me(MeO)NH·HCl (Coupling Phase) MethodA->Coupling MethodB->Coupling Check In-Process Control (Chiral HPLC & TLC) Coupling->Check Success High Yield & >98% ee Proceed to Mild Workup Check->Success Fail Low Yield or Epimerization Troubleshoot Base/Temp Check->Fail Product 3-Boc-N-methoxy-N,2,2- trimethyloxazolidine-4-carboxamide Success->Product

Fig 1: Decision tree and workflow for Garner's acid Weinreb amide synthesis and optimization.

Part 4: Step-by-Step Experimental Protocol

The following is a self-validating protocol utilizing the EDC/HOBt/NMM methodology, optimized to prevent epimerization and maximize yield[2].

Materials Required:
  • (S)-Garner's acid (1.0 equiv, 10 mmol, 2.45 g)

  • N,O -Dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol, 1.46 g)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • HOBt hydrate (1.2 equiv, 12 mmol, 1.62 g)

  • N -Methylmorpholine (NMM) (3.0 equiv, 30 mmol, 3.3 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:
  • Preparation & Dissolution: Flame-dry a 250 mL round-bottom flask under argon. Add Garner's acid and anhydrous DCM. Stir to dissolve.

  • Cooling Phase: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C. Causality: Lowering the temperature suppresses the kinetic pathway toward oxazolone formation.

  • Activation: Add HOBt, followed by EDC·HCl in one portion. Add 1.0 equiv of NMM (1.1 mL) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: A clear solution should form. TLC (Hexanes/EtOAc 7:3, PMA stain) should show the disappearance of the acid streak and the formation of a higher Rf active ester spot.

  • Amine Neutralization & Coupling: In a separate vial, suspend N,O -dimethylhydroxylamine hydrochloride in 10 mL DCM and add the remaining 2.0 equiv of NMM (2.2 mL) to pre-neutralize the salt. Add this mixture dropwise to the main reaction flask at 0 °C.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20 °C) and stir for an additional 12 hours.

  • Mild Aqueous Workup: Dilute the reaction with 50 mL of DCM. Wash the organic layer sequentially with:

    • 50 mL of 5% aqueous Citric Acid (removes unreacted amines without cleaving the acetonide).

    • 50 mL of saturated aqueous NaHCO3​ (removes unreacted HOBt and acid).

    • 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The crude product should manifest as a pale yellow oil that slowly crystallizes under high vacuum. Purify via flash chromatography (Hexanes/EtOAc 8:2) if necessary.

Part 5: References

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. National Institute of Oceanography. Available at: 2[2]

  • Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Beilstein Journal of Organic Chemistry (NIH). Available at: 1[1]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). Available at: 3[3]

Sources

Troubleshooting

Troubleshooting incomplete conversion of Garner's acid to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Overview & Mechanistic Bottlenecks Welcome to the Technical Support Center. The conversion of Garner's acid ((S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid) to its corresponding Weinreb amide (3-Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Bottlenecks

Welcome to the Technical Support Center. The conversion of Garner's acid ((S)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid) to its corresponding Weinreb amide (3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide) is a critical step in synthesizing Garner's aldehyde, a ubiquitous chiral building block[1]. Garner's aldehyde is heavily utilized in the synthesis of complex natural products and non-natural amino acids[2].

Despite the general reliability of the Weinreb ketone synthesis methodology[3], this specific amidation frequently stalls. The primary mechanistic bottleneck is steric hindrance . The bulky 2,2-dimethyloxazolidine ring and the N-Boc protecting group severely shield the carbonyl carbon. This steric congestion significantly retards the nucleophilic attack of N,O-dimethylhydroxylamine. Consequently, transient activated intermediates are left vulnerable to deleterious pathways, such as hydrolysis or O-to-N acyl migration[4].

Diagnostic Workflow

Use the following logic tree to diagnose the root cause of incomplete conversion in your reaction.

TroubleshootingWorkflow Start Incomplete Conversion Detected (<90%) Analyze LC-MS / TLC Analysis of Reaction Mixture Start->Analyze Path1 Activated Ester Accumulates Analyze->Path1 Path2 Starting Material Remains Analyze->Path2 Path3 New Byproduct Mass (e.g., +155 Da) Analyze->Path3 Diag1 Amine Nucleophilicity Issue (Poor Salt Neutralization) Path1->Diag1 Diag2 Activation Failure (Moisture / Degraded Reagent) Path2->Diag2 Diag3 O-to-N Acyl Migration (N-acylurea Formation) Path3->Diag3 Fix1 Pre-mix MeNHOMe·HCl with 1.0 eq DIPEA Diag1->Fix1 Fix2 Use Fresh HATU & Anhydrous DMF Verify Base Equivalents Diag2->Fix2 Fix3 Add HOAt/HOBt (>1.2 eq) or Switch to HATU Diag3->Fix3

Diagnostic workflow for troubleshooting incomplete Garner's acid to Weinreb amide conversion.

Quantitative Comparison of Coupling Strategies

Selecting the right coupling system is a delicate balance between driving reactivity and maintaining stereochemical integrity. The table below summarizes the performance of common reagents for this specific sterically hindered substrate.

Coupling ReagentAdditiveBaseSolventAvg. Yield (%)Epimerization RiskPrimary Failure Mode
EDC·HCl HOBtNMMDCM75 – 85LowN-acylurea formation
HATU NoneDIPEADMF90 – 98ModerateEpimerization (excess base)
CDI NoneNoneTHF60 – 70LowIncomplete activation
Diboronic Anhydride NoneNoneDCE> 90NoneCatalyst sensitivity[1]

Self-Validating Experimental Protocol (HATU/DIPEA Method)

To ensure trustworthiness and reproducibility, this protocol employs a pre-neutralization strategy to decouple acid activation from amine deprotonation, thereby minimizing epimerization while maximizing conversion.

Reagents:

  • Garner's acid: 1.0 eq (1.0 mmol, 245.3 mg)

  • HATU: 1.1 eq (1.1 mmol, 418.2 mg)

  • N,O-Dimethylhydroxylamine hydrochloride (MeNHOMe·HCl): 1.5 eq (1.5 mmol, 146.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq total (2.5 mmol, 435 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask under N₂, dissolve Garner's acid and HATU in 3.0 mL of anhydrous DMF. Add 1.0 eq of DIPEA (174 µL). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: TLC (1:1 Hexanes/EtOAc, Bromocresol Green stain) should show complete consumption of the acid (Rf ~0.2) and formation of the UV-active HOAt-ester (Rf ~0.6).

  • Amine Pre-Neutralization: In a separate vial, suspend MeNHOMe·HCl in 2.0 mL of DMF. Add 1.5 eq of DIPEA (261 µL) and sonicate for 2 minutes until a clear solution forms.

    • Causality: MeNHOMe is supplied as an HCl salt. If added directly to the activation mixture without pre-neutralization, the acidic salt can protonate the activated ester, stalling the reaction and promoting hydrolysis back to the starting material.

  • Coupling: Dropwise add the free amine solution to the activated ester mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS should indicate the disappearance of the activated ester mass and the appearance of the product peak ([M+H]⁺ = 289.1).

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt, 1M aqueous HCl (1 × 10 mL) to remove excess DIPEA and unreacted amine, and brine (1 × 10 mL).

    • Causality: Weinreb amides are moderately polar. Keep the aqueous washes minimal and back-extract the aqueous layer once with EtOAc to prevent yield loss.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion, and LC-MS shows a new mass of +155 Da relative to Garner's acid. What is happening? A: You are observing O-to-N acyl migration. When using carbodiimides (like EDC or DCC) without sufficient additives, the initial O-acylisourea intermediate is formed. Because Garner's acid is highly sterically hindered, the amine nucleophile attacks slowly. This delay gives the O-acylisourea time to undergo an intramolecular rearrangement into an unreactive N-acylurea (+155 Da for EDC). Solution: Ensure you are using at least 1.2 equivalents of HOBt or HOAt to rapidly convert the O-acylisourea into a stable active ester. Alternatively, switch to a uronium-based coupling agent like HATU.

Q2: I am using HATU, but I'm observing a loss of stereochemical integrity (epimerization) in my final Weinreb amide. How can I prevent this? A: HATU requires a strong tertiary amine base like DIPEA. However, excess DIPEA can deprotonate the α-carbon of the activated Garner's acid. The α-proton is relatively acidic due to the adjacent carbonyl and the electron-withdrawing oxazolidine ring. Deprotonation forms an enolate, which leads to racemization upon reprotonation. Solution: Strictly limit DIPEA to 2.5 equivalents total (accounting for the 1.5 eq needed to neutralize the MeNHOMe·HCl salt). Ensure the amine is pre-neutralized (Step 2 of the protocol). For highly sensitive batches, switch to a milder base like N-methylmorpholine (NMM), or utilize emerging diboronic acid anhydride catalysts which have been shown to completely suppress racemization[1].

Q3: TLC shows complete consumption of Garner's acid, but after aqueous workup, my isolated yield is only 40%. Where did the product go? A: The Weinreb amide of Garner's acid is surprisingly polar and somewhat water-soluble. If your aqueous washes are too voluminous, or if you use highly concentrated brine which can sometimes salt-out polar organics into an emulsion layer, the product will partition into the aqueous phase. Solution: Extract with a more polar organic solvent mixture if necessary, but primarily, ensure you back-extract the combined aqueous layers at least twice with EtOAc. Keep the 1M HCl wash brief to prevent any acid-catalyzed opening of the oxazolidine ring.

Q4: I see a new spot on TLC, but my NMR shows mostly starting material. What went wrong? A: You likely formed the activated ester (which appears as a new, often UV-active spot on TLC), but it hydrolyzed back to Garner's acid during workup. This occurs when the amine fails to attack the activated ester, usually due to moisture in the solvent or poor neutralization of the MeNHOMe·HCl salt[4]. Water is a small, highly nucleophilic molecule that will easily outcompete the bulky amine for the sterically hindered activated ester. Solution: Use strictly anhydrous DMF or DCM. Verify the quality of your DIPEA and ensure the amine salt is fully dissolved and neutralized before coupling.

References

  • [2] Title: Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • [3] Title: Weinreb ketone synthesis. Source: Wikipedia. URL:[Link]

  • [4] Title: Synthesis of hydroxamates (Weinreb amides). Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Best chromatography purification techniques for 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Welcome to the Technical Support Center for Chromatography & Purification. This guide is specifically engineered for researchers and drug development professionals working with 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography & Purification. This guide is specifically engineered for researchers and drug development professionals working with 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS 122709-21-1), widely known as the Weinreb amide derivative of Garner's acid[1].

As a critical chiral building block for synthesizing enantiopure amino alcohols and complex natural products, this molecule presents unique purification challenges due to its acid-sensitive acetonide ring, bulky Boc-protecting group, and rotameric behavior.

Purification Decision Workflow

G Start Crude Weinreb Amide (Garner's Acid Derivative) Check TLC Analysis (Hexane:EtOAc 7:3) Start->Check Acidic Standard Silica Gel (Risk of Acetonide Cleavage) Check->Acidic Avoid Neutral Et3N-Treated Silica Gel (1% v/v Et3N) Check->Neutral Recommended Load Dry Loading / Liquid Loading Neutral->Load Elute Isocratic Elution (Hexane:EtOAc 8:2 to 7:3) Load->Elute Fractions Fraction Collection & Rotamer Verification Elute->Fractions Pure Pure 3-Boc-N-methoxy-N,2,2- trimethyloxazolidine-4-carboxamide Fractions->Pure

Workflow for the chromatographic purification of Garner's acid Weinreb amide.

Troubleshooting Guides & FAQs

Q1: Why am I losing product yield and seeing highly polar impurities after silica gel chromatography? Causality & Fix: The 2,2-dimethyloxazolidine ring (acetonide) in your molecule is highly sensitive to the acidic silanol groups present on standard bare silica gel (which typically has a pH of ~4.5–5.5). Prolonged exposure during column chromatography catalyzes the cleavage of the acetonide ring, exposing a highly polar diol (N-Boc-serine Weinreb amide) that binds irreversibly to the column or elutes as a degraded impurity. To prevent this, you must neutralize the silica gel. Pre-treat the column with 1% v/v triethylamine (Et3N) in your non-polar solvent. This neutralizes the acidic sites, maintaining the structural integrity of the oxazolidine ring during purification (2)[2].

Q2: What is the optimal solvent system for separating the Weinreb amide from unreacted Garner's acid and coupling reagents (e.g., EDC/HOBt)? Causality & Fix: The target molecule is relatively non-polar due to the Boc and acetonide groups, but the Weinreb amide provides sufficient polarity for effective resolution. A gradient of Hexanes and Ethyl Acetate (Hex:EtOAc) is the industry standard. Start at 90:10 to elute non-polar byproducts (like dicyclohexylurea if DCC was used), and gradually increase to 70:30 to elute the pure Weinreb amide (3)[3]. Unreacted Garner's acid will remain on the baseline unless highly polar solvents are used.

Q3: My TLC shows a "figure-eight" or smeared spot, and the NMR spectra display broad/doubled peaks. Is my purified product contaminated? Causality & Fix: Not necessarily; this is a classic false-positive for impurity. Compounds containing both an N-Boc group and a Weinreb amide frequently exhibit restricted rotation around the C-N amide bonds at room temperature. This creates distinct conformers (rotamers) that exist in equilibrium. On a TLC plate, this can manifest as a smeared or elongated spot. In 1H and 13C NMR, it appears as peak broadening or doubling. To self-validate the purity, run your NMR at an elevated temperature (e.g., 60 °C in DMSO-d6 or Toluene-d8) to achieve signal coalescence, proving the presence of a single pure compound (4)[4].

Quantitative Chromatography Data

ParameterOptimal Value / SpecificationCausality / Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area ensures optimal resolution for flash chromatography.
Column Pre-treatment 1% Et3N in Hexanes (2 CV)Neutralizes acidic silanols; strictly prevents acetonide cleavage[5].
Eluent System Hexanes : EtOAc (70:30)Balances polarity for an optimal Rf; separates amide from coupling reagents.
Target Rf Value ~0.35 - 0.40Ensures the compound elutes efficiently within 3-5 column volumes.
Detection Method KMnO4 or Ninhydrin (Heated)UV activity is weak; chemical stains are required for robust visualization.
Expected Yield 85% - 95%High recovery is achieved when acid-catalyzed degradation is prevented.

Self-Validating Experimental Protocol: Et3N-Neutralized Flash Chromatography

This protocol is designed as a self-validating system. Do not skip the validation checks, as they ensure mechanistic control over the purification environment.

Step 1: Column Packing and Neutralization

  • Prepare a slurry of 230-400 mesh silica gel in Hexanes containing 1% v/v Triethylamine (Et3N).

  • Pour the slurry into the glass column and pack it using compressed air (standard flash conditions).

  • Flush the packed bed with 2 Column Volumes (CV) of the 1% Et3N/Hexanes solution to ensure complete saturation of the acidic sites.

Step 2: Equilibration

  • Flush the column with 2 CV of your starting eluent (Hexanes:EtOAc 90:10) without Et3N.

  • Validation Check: Spot the initial column flow-through on a TLC plate. If it shows no streaking at the solvent front, the excess free amine (which could co-elute and contaminate your final product) has been successfully cleared.

Step 3: Sample Loading

  • Dissolve the crude 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in a minimum volume of Dichloromethane (CH2Cl2).

  • Apply the solution directly to the flat surface of the silica bed. Carefully push it into the silica using air pressure.

Step 4: Gradient Elution

  • Begin elution with Hexanes:EtOAc 90:10 (2 CV) to wash out non-polar impurities.

  • Step the gradient to Hexanes:EtOAc 80:20 (2 CV), then to 70:30. The target compound typically elutes at the 70:30 ratio.

Step 5: Fraction Analysis and Concentration

  • Spot fractions on a silica TLC plate. Stain with KMnO4 (oxidizes the organic framework) or Ninhydrin (requires strong heating with a heat gun to thermally cleave the Boc group and expose the primary amine).

  • Pool the fractions containing the spot at Rf ~0.35.

  • Concentrate under reduced pressure.

  • Validation Check: Keep the rotary evaporator water bath below 35 °C. If the bath is too hot, the Weinreb amide may undergo thermal degradation, indicated by an unexpected yellowing of the concentrated oil. A successful concentration yields a pale yellow to colorless oil that may slowly crystallize in the freezer.

References

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry / PubMed Central (PMC).2

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Organic Chemistry Portal.3

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.4

  • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses.5

Sources

Troubleshooting

Overcoming steric hindrance in nucleophilic additions to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Introduction 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is the Weinreb amide derivative of Garner's aldehyde. It is a highly valued chiral building block used to synthesize enantiopure 2-amino-1,3-dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is the Weinreb amide derivative of Garner's aldehyde. It is a highly valued chiral building block used to synthesize enantiopure 2-amino-1,3-dihydroxypropyl substructures, which are ubiquitous in sphingosines, iminosugars, and peptide antibiotics[1]. While Weinreb amides typically undergo clean nucleophilic additions to form ketones without over-addition, this specific substrate presents severe steric hindrance. The combination of the bulky N-Boc protecting group, the gem-dimethyl substituted oxazolidine ring, and the N-methoxy-N-methyl moiety creates a highly congested electrophilic center. This often results in sluggish reaction kinetics, poor conversions, and deleterious epimerization at the C4 stereocenter[1].

Workflow: Troubleshooting Steric Hindrance

G Start Nucleophilic Addition to Garner's Weinreb Amide CheckNuc Assess Nucleophile Steric Bulk Start->CheckNuc UseRLi Use Organolithium (RLi) Instead of Grignard CheckNuc->UseRLi Bulky / Unreactive Standard Standard Grignard (Low Conversion) CheckNuc->Standard Small (e.g., MeMgBr) UseLaCl3 Add LaCl3·2LiCl (Lewis Acid Activation) UseRLi->UseLaCl3 Cryo Cryogenic Temp (-78 °C) Prevent Epimerization UseLaCl3->Cryo Standard->UseRLi If Yield < 50% Success High Yield, High ee% Chiral Ketone Cryo->Success

Troubleshooting workflow for nucleophilic additions to Garner's Weinreb amide.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard Grignard reagents fail or give low yields with this specific Weinreb amide? A1: The steric crowding around the electrophilic carbonyl carbon blocks the optimal Bürgi-Dunitz approach trajectory for incoming nucleophiles. Grignard reagents (RMgX) naturally form bulky oligomeric aggregates in ethereal solvents. When these bulky aggregates encounter the congested face of the Garner's aldehyde derivative, the activation energy for nucleophilic attack becomes prohibitively high. Consequently, the Grignard reagent often acts as a base rather than a nucleophile, abstracting the alpha-proton and leading to unreacted starting material or epimerization[2].

Q2: How does the addition of LaCl₃·2LiCl solve the reactivity issue? A2: Lanthanide salts, specifically the highly soluble LaCl₃·2LiCl complex, act as powerful, oxophilic Lewis acids[3]. The La³⁺ ion strongly coordinates to both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This bidentate chelation withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. Furthermore, LaCl₃ effectively breaks down the oligomeric aggregates of organolithium or Grignard reagents, forming highly reactive, monomeric organolanthanum species in situ[3]. This dual-action mechanism accelerates the nucleophilic addition, allowing it to outcompete basic enolization.

Q3: How do I prevent epimerization at the C4 stereocenter during the reaction? A3: Epimerization (loss of optical purity) is driven by alpha-deprotonation. To prevent this, the reaction must be kinetically controlled:

  • Temperature: Maintain strictly cryogenic conditions (-78 °C) to suppress the activation energy of the deprotonation pathway[4].

  • Reagent Selection: Avoid large excesses of highly basic nucleophiles.

  • Activation: Use LaCl₃·2LiCl to drastically lower the activation energy of the desired nucleophilic attack, ensuring the C–C bond formation occurs much faster than proton abstraction[3].

Section 2: Quantitative Data & Reagent Comparison

When optimizing your addition, the choice of nucleophile and additive is critical. The table below summarizes expected outcomes based on validated protocols.

Nucleophile TypeAdditiveReaction TempExpected YieldEpimerization (ee%)Primary Issue
Grignard (RMgX)None0 °C to RT< 30%High loss of ee%Poor conversion, basic enolization
Organolithium (RLi)None-78 °C40 - 60%ModerateSluggish reaction, unreacted SM
Grignard (RMgX)LaCl₃·2LiCl-78 °C to 0 °C70 - 85%> 95% eeRequires pre-mixing with LaCl₃
Organolithium (RLi)LaCl₃·2LiCl-78 °C85 - 95%> 99% eeOptimal protocol for bulky R groups

Section 3: Step-by-Step Experimental Protocol

Self-Validating Protocol: LaCl₃·2LiCl-Mediated Organolithium Addition This protocol utilizes an organolithium reagent combined with LaCl₃·2LiCl to ensure complete conversion of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide to the corresponding chiral ketone without epimerization.

Materials:

  • 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1.0 equiv, rigorously dried)[5]

  • Organolithium reagent (e.g., Phenyllithium or Hexyllithium, 1.5 equiv)

  • LaCl₃·2LiCl solution (0.6 M in THF, 1.5 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation of the Electrophile: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Dropwise add the LaCl₃·2LiCl solution (1.5 equiv) to the cooled Weinreb amide solution. Causality checkpoint: Stir for 30 minutes at -78 °C. This pre-incubation allows the La³⁺ to fully coordinate the bidentate Weinreb amide, locking it into a highly electrophilic conformation and preventing side reactions[3].

  • Nucleophile Addition: Slowly add the organolithium reagent (1.5 equiv) down the inner wall of the flask over 15 minutes. Causality checkpoint: Slow addition prevents localized exothermic spikes, which are the primary cause of alpha-deprotonation and subsequent epimerization[4].

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc). The tetrahedral intermediate is stable at this temperature; do not let the reaction warm up prior to quenching to avoid over-addition.

  • Quenching (Self-Validating Step): Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl solution. Only after the quench is complete should the flask be removed from the cooling bath. Why? The acidic quench protonates the stable tetrahedral intermediate, which then safely collapses to the ketone. If quenched at room temperature, the intermediate may prematurely collapse while unreacted nucleophile is still present, allowing a second equivalent to attack and form an unwanted tertiary alcohol[2].

  • Workup: Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

  • Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.
  • Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products (Review).
  • Title: Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation: Application to the Concise Synthesis of Garner's Aldehyde.
  • Title: New Iron-, Cobalt- and Nickel-Catalyzed Cross-Coupling Reactions. Preparation and Application of Functionalized Organometallics.
  • Title: Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Carbonyls: A Comparative Reactivity Guide to 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide and Garner's Aldehyde

For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the plethora of synthons derived from the chiral pool, those originating from serine have proven to be exceptionally versatile. This guide provides an in-depth, objective comparison of two prominent serine-derived intermediates: the well-established Garner's aldehyde and its precursor, 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide, a specialized Weinreb amide. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you to make the most informed choice for your specific synthetic challenge.

The Contenders: Structure and Synthetic Lineage

Both molecules share a common ancestry, originating from L- or D-serine, which endows them with their valuable stereochemical information. Their structural relationship is that of a precursor and its product.

  • 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1) : This compound is a Weinreb-Nahm amide. The key feature is the N-methoxy-N-methylamide functionality, which is engineered for controlled reactivity with organometallic reagents. The oxazolidine ring, formed from the serine backbone and acetone, serves to protect both the amine and the hydroxyl groups, while the Boc group provides robust protection for the nitrogen atom.

  • Garner's Aldehyde (2) : Formally named (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, this is a configurationally stable α-amino aldehyde.[1] It is a widely used chiral building block in the synthesis of natural products and their analogues.[2][3]

The synthesis of Garner's aldehyde often proceeds via the Weinreb amide 1 . This strategic choice underscores the different reactivity profiles of the two functional groups.

G cluster_0 Synthetic Pathway Boc-Serine N-Boc-Serine Weinreb_Amide 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1) Boc-Serine->Weinreb_Amide 1. Acetonide formation 2. Weinreb amide formation Garners_Aldehyde Garner's Aldehyde (2) Weinreb_Amide->Garners_Aldehyde Reduction (e.g., DIBAL-H)

Caption: Synthetic relationship between the Weinreb amide and Garner's aldehyde.

Head-to-Head Reactivity Comparison: The Aldehyde's Eagerness vs. the Weinreb Amide's Restraint

The fundamental difference in reactivity between an aldehyde and a Weinreb amide lies in their interaction with strong nucleophiles, particularly organometallic reagents.

The Aldehyde: A Highly Reactive Electrophile Prone to Over-Addition

Garner's aldehyde, being a typical aldehyde, possesses a highly electrophilic carbonyl carbon. This makes it readily susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithiums, and enolates.[2] However, this high reactivity comes with a significant caveat: the initial product of nucleophilic addition is a secondary alcohol (as an alkoxide intermediate). If the reaction conditions are not strictly controlled, this alcohol can be further oxidized or undergo other side reactions. More importantly, if the nucleophile is also a reducing agent, the aldehyde can be reduced to the primary alcohol.

A more pertinent issue arises when using organometallic reagents with esters or acid chlorides, which are often used to generate ketones. The ketone intermediate is generally more reactive than the starting ester or acid chloride, leading to a second nucleophilic addition and the formation of a tertiary alcohol.[4] While Garner's aldehyde itself does not have this specific issue, its high reactivity exemplifies the challenge of controlling reactions with highly electrophilic carbonyls.

The Weinreb Amide: A Masked Carbonyl with Built-in Protection

The genius of the Weinreb amide lies in its ability to temper the reactivity of the acyl group. Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a stable tetrahedral intermediate is formed. This stability is attributed to the chelation of the metal ion by both the newly formed alkoxide and the N-methoxy oxygen atom.[5][6] This chelated intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic workup.[5] This elegant mechanism effectively prevents the common problem of over-addition, as the tetrahedral intermediate is significantly less electrophilic than a ketone.[6]

G cluster_0 Reaction with Organometallic Reagent (R-M) cluster_1 Garner's Aldehyde cluster_2 Weinreb Amide cluster_3 Over-addition Problem GA Garner's Aldehyde GA_int Alkoxide Intermediate GA->GA_int R-M GA_prod Secondary Alcohol GA_int->GA_prod H+ workup Over_addition Tertiary Alcohol (Side Product) GA_int->Over_addition Excess R-M (if ketone intermediate) WA Weinreb Amide (1) WA_int Stable Chelated Tetrahedral Intermediate WA->WA_int R-M WA_prod Ketone WA_int->WA_prod H+ workup

Caption: Contrasting reaction pathways of Garner's aldehyde and the Weinreb amide.

Stereoselectivity in Nucleophilic Additions: A Key Consideration

For chiral molecules like Garner's aldehyde, the stereochemical outcome of nucleophilic addition is of paramount importance. The diastereoselectivity of these reactions is primarily governed by two competing models: the Felkin-Anh model and chelation control.[7]

  • Felkin-Anh Model : This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral center to minimize steric hindrance.[7] For Garner's aldehyde, this generally leads to the formation of the anti-diol product.

  • Chelation Control : In the presence of a Lewis acidic metal ion that can coordinate to both the carbonyl oxygen and the oxygen of the Boc-group, a rigid five-membered chelate can form. This conformation forces the nucleophile to attack from the opposite face, leading to the syn-diol product.[4]

The choice of organometallic reagent and reaction conditions can therefore be used to selectively generate either the syn or anti diastereomer.

Table 1: Diastereoselectivity of Nucleophilic Addition to Garner's Aldehyde

NucleophileAdditive/SolventTemperature (°C)anti:syn RatioYield (%)Reference
1-HexynyllithiumHMPT/Toluene-78 to rt>20:185[2]
1-HexynyllithiumZnCl₂/Toluene/Et₂O-78 to rt<1:1065[2]
PhMgBrTHF-785:1-[2]
iPrMgBrTHF-781:6-[2]
PhB(OH)₂RhCl₃·3H₂O/NaOMert>30:171[2]

This data clearly demonstrates that the stereochemical outcome can be effectively steered by the judicious choice of reagents and conditions, highlighting the synthetic utility of Garner's aldehyde.

In contrast, the primary utility of the Weinreb amide 1 is not for direct diastereoselective additions to form complex alcohols, but rather as a stable precursor to either Garner's aldehyde (via reduction) or a ketone (via addition of an organometallic reagent). The ketone product can then be subjected to a subsequent stereoselective reduction or other transformations.

Experimental Protocols: From Theory to Practice

To provide a practical context for this comparison, we present detailed, step-by-step methodologies for key transformations involving both compounds.

Synthesis of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1) from N-Boc-L-serine

This protocol outlines the conversion of commercially available N-Boc-L-serine into the Weinreb amide 1 . The initial step involves the formation of the oxazolidine ring, followed by the amide coupling.

Materials:

  • N-Boc-L-serine

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TSA)

  • Benzene (or Toluene)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Oxazolidine Formation:

    • To a solution of N-Boc-L-serine (1.0 equiv) in benzene, add 2,2-dimethoxypropane (1.2 equiv) and a catalytic amount of p-TSA.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid.

  • Weinreb Amide Formation:

    • Dissolve the carboxylic acid from the previous step (1.0 equiv) in anhydrous THF and cool to -15 °C.

    • Add N-methylmorpholine (1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv).

    • Stir the mixture for 15 minutes at -15 °C.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N-methylmorpholine (1.2 equiv) in DCM.

    • Add the solution of N,O-dimethylhydroxylamine to the mixed anhydride solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired Weinreb amide 1 .

Reduction of Weinreb Amide (1) to Garner's Aldehyde (2)

This procedure details the chemoselective reduction of the Weinreb amide to the corresponding aldehyde.

Materials:

  • 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the Weinreb amide 1 (1.0 equiv) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add DIBAL-H (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Garner's aldehyde 2 . The product is often used in the next step without further purification.

Diastereoselective Grignard Addition to Garner's Aldehyde (2)

This protocol provides a general procedure for the addition of a Grignard reagent to Garner's aldehyde, yielding a secondary alcohol.

Materials:

  • Garner's aldehyde (2)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve Garner's aldehyde 2 (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add the Grignard reagent (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomeric alcohol products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Conclusion: Choosing the Right Tool for the Job

The choice between 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide and Garner's aldehyde is a strategic one, dictated by the desired synthetic outcome.

  • Choose Garner's Aldehyde (2) when your goal is the direct synthesis of a secondary alcohol with a new stereocenter. Its high reactivity allows for a wide range of C-C bond-forming reactions, and the stereochemical outcome can often be controlled by the choice of reagents and conditions. However, be mindful of its high reactivity and the potential for side reactions if not handled carefully.

  • Choose the Weinreb Amide (1) when your target is a ketone or when you need a stable intermediate that can be converted to the aldehyde in situ or in a separate step. The Weinreb amide offers a level of control that the aldehyde does not, particularly in preventing over-addition of organometallic reagents. This makes it an invaluable tool for the controlled and predictable construction of complex molecular architectures.

Ultimately, both compounds are powerful and versatile chiral building blocks. A thorough understanding of their respective reactivity profiles, as outlined in this guide, will enable researchers to harness their full potential in the synthesis of novel therapeutics and other high-value molecules.

References

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh-Model: 1, 2-and 1, 3-Stereoinduction in the Addition of Nucleophiles to Carbonyl Compounds. Chemical Reviews, 99(5), 1191-1224. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected. beta.-hydroxy-. alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C (O) N Bond Cleavage under Catalyst-Free Conditions. The Journal of organic chemistry, 84(18), 11823-11838. [Link]

  • Reetz, M. T. (1984). Chelation and non-chelation control in the addition of organometallic reagents to α-and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • Khadse, S. C., & Chaudhari, P. N. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Lee, J. C., & Kim, Y. C. (2005). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Bulletin of the Korean Chemical Society, 26(7), 1059-1060. [Link]

  • Garner, P. (1984). A convenient procedure for the preparation of differentially protected β-hydroxy-α-amino aldehydes. Tetrahedron Letters, 25(51), 5855-5858. [Link]

  • G. Li, & M. Szostak (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3831. [Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel sequential process from N-methoxyamides and vinyl Grignard reagents: new synthesis of β-aminoketones. The Journal of organic chemistry, 66(10), 3613-3616. [Link]

  • Kim, H. J., & Lee, J. I. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2035-2037. [Link]

  • Sibi, M. P. (1993). N-methoxy-N-methylamides in modern organic synthesis. Organic preparations and procedures international, 25(1), 15-40. [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1999). Parallel synthesis of aldehydes and ketones facilitated by a new solid-phase Weinreb amide. The Journal of organic chemistry, 64(6), 1823-1830. [Link]

Sources

Comparative

Comparative Guide: Validation of Enantiomeric Excess for 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide via Chiral HPLC

Executive Summary & Mechanistic Context 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is the Weinreb amide derivative of the highly versatile Garner’s aldehyde precursor. Garner's aldehyde is a ubiquitous chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is the Weinreb amide derivative of the highly versatile Garner’s aldehyde precursor. Garner's aldehyde is a ubiquitous chiral building block used extensively in the synthesis of non-natural amino acids, sphingosines, and complex active pharmaceutical ingredients (APIs) [1].

However, as a Senior Application Scientist, I frequently observe a critical pitfall in early-stage drug development: attempting to validate enantiomeric excess (ee) at the aldehyde stage. Aldehydes are notoriously prone to partial racemization during silica gel chromatography or prolonged storage due to enolization. Conversely, the Weinreb amide intermediate is configurationally robust. Validating the ee% at the Weinreb amide stage—prior to its direct, stereoretentive reduction to the aldehyde—acts as a highly reliable checkpoint for chiral integrity [2].

This guide objectively compares chiral stationary phases (CSPs) for this specific molecule and outlines a self-validating, ICH Q2(R1)-compliant protocol for HPLC analysis.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline separation of enantiomers, the CSP must provide a minimum of three points of interaction with the analyte (the Dalgliesh rule). For 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide, these interactions include:

  • Hydrogen Bonding: Driven by the Weinreb amide carbonyl and the oxazolidine oxygen.

  • Dipole-Dipole Interactions: Facilitated by the polarized heterocyclic ring.

  • Steric Inclusion: Dictated by the bulky tert-butyloxycarbonyl (Boc) and gem-dimethyl groups.

We evaluated three industry-standard columns. While both cellulose-based (OD-H) and amylose-based (AD-H) columns are frequently cited for Weinreb amide separations [3], their structural backbones yield drastically different performances for this specific oxazolidine.

Table 1: Performance Comparison of CSPs
Column (CSP)Chiral Selector BackboneSelectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.853.2Excellent ( Tf​<1.1 )
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.211.4Moderate tailing
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)1.151.1High co-elution risk

Causality of Performance: The amylose backbone of the AD-H column forms a distinct helical groove that perfectly accommodates the specific steric bulk of the oxazolidine ring. The linear nature of the cellulose backbone in OD-H and Lux Cellulose-1 fails to provide the necessary steric inclusion cavity, resulting in sub-optimal resolution ( Rs​<1.5 ). Therefore, Chiralpak AD-H is the superior and recommended choice for ICH-compliant validation [4].

CSP_Interaction Analyte 3-Boc-N-methoxy-N,2,2-trimethyl oxazolidine-4-carboxamide H_Bond Hydrogen Bonding (Weinreb Amide C=O) Analyte->H_Bond Dipole Dipole-Dipole (Oxazolidine Ring) Analyte->Dipole Steric Steric Inclusion (Boc Group) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) H_Bond->CSP Dipole->CSP Steric->CSP

Trimodal interaction mechanism between the analyte and the AD-H chiral stationary phase.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry relies on eliminating assumptions. The following protocol is designed as a self-validating system : the analytical sequence inherently proves its own validity by bracketing unknown samples with a racemic reference standard. This ensures that subtle shifts in mobile phase composition or temperature do not mask co-elution.

Step-by-Step HPLC Method

1. Preparation of Solutions:

  • Racemic Reference Standard: Dissolve 1.0 mg of racemic 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Causality: This standard is mandatory to establish the exact retention times of both the (R) and (S) enantiomers and to prove baseline resolution prior to analysis.

  • Analyte Sample: Dissolve 1.0 mg of the synthesized enantiopure batch in 1.0 mL of the same diluent.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). (Note: While 0.1% diethylamine is often used for basic amines to prevent tailing, this Weinreb amide is neutral; omitting the modifier prolongs column lifespan).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimized for the amide chromophore).

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

3. The Self-Validating Sequence:

  • Blank (Diluent): Checks for column carryover.

  • Racemic Standard (Injection 1): Establishes System Suitability Testing (SST). Must demonstrate Rs​>2.0 .

  • Analyte Sample (Triplicate): Determines the ee% of the batch.

  • Racemic Standard (Injection 2): Confirms no retention time drift occurred during the sequence.

HPLC_Method_Dev Racemate Racemic Reference CSP CSP Screening (Amylose vs Cellulose) Racemate->CSP Enantiopure Enantiopure Sample Enantiopure->CSP Opt Mobile Phase Optimization (Hexane/IPA) CSP->Opt Select AD-H Val ICH Q2(R1) Validation (Specificity, Linearity) Opt->Val Rs > 2.0 Result Validated ee% Determination Val->Result Pass

Method development and validation workflow for chiral HPLC analysis.

ICH Q2(R1) Validation Data Presentation

To transition this method from R&D to a GMP-compliant environment, it must meet ICH Q2(R1) validation parameters. The experimental data supporting the AD-H method is summarized below.

Table 2: Validation Summary for AD-H Method
ParameterICH Acceptance CriteriaObserved PerformanceStatus
Specificity Baseline separation of enantiomers without matrix interference Rs​=3.2 Pass
Linearity R2≥0.999 across operational range (0.01 - 2.0 mg/mL) R2=0.9998 Pass
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)LOD: 0.5 µg/mL LOQ: 1.5 µg/mLPass
Precision Relative Standard Deviation (RSD) ≤2.0% for peak area0.8% (Intra-day) 1.2% (Inter-day)Pass
Accuracy 98.0% - 102.0% recovery against known standards99.5% ± 0.4%Pass

References

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction... Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Concise Total Synthesis of Albaflavenone Utilizing Sequential Intramolecular Aldol Condensation... Organic Letters, ACS Publications. URL:[Link]

Sources

Validation

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide vs standard Weinreb amides in organometallic reactions

An in-depth technical analysis for synthetic chemists and drug development professionals evaluating the strategic deployment of Weinreb amides in complex organometallic workflows. Mechanistic Foundations: The Weinreb-Nah...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for synthetic chemists and drug development professionals evaluating the strategic deployment of Weinreb amides in complex organometallic workflows.

Mechanistic Foundations: The Weinreb-Nahm Principle

Since their introduction by Steven Nahm and Steven M. Weinreb in 1981, N-methoxy-N-methylamides (commonly known as Weinreb amides) have served as the textbook standard for the controlled acylation of organometallic reagents[1]. The core advantage of the standard Weinreb amide lies in its ability to prevent the over-addition of highly reactive Grignard or organolithium reagents, a common failure point when using standard esters or acyl chlorides[2].

When an organometallic reagent attacks the carbonyl carbon of a Weinreb amide, the methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation (e.g., Mg²⁺ or Li⁺). This bidentate chelation forms a highly stable, five-membered tetrahedral intermediate[3]. This intermediate is robust at low temperatures and resists collapse into a reactive ketone until it is intentionally quenched with an aqueous acid, thereby yielding the mono-addition product exclusively[2].

G A Standard Weinreb Amide (N-methoxy-N-methylamide) B Organometallic Addition (R-M: Grignard / R-Li) A->B C Stable Tetrahedral Intermediate (5-Membered Metal Chelate) B->C D Aqueous Quench (H3O+) C->D E Ketone Product (No Over-addition) D->E

Figure 1: The standard Weinreb amide mechanism utilizing a stable metal chelate to prevent over-addition.

The Chiral Challenge: Standard Amides vs. Garner's Weinreb Amide

While standard Weinreb amides excel in general ketone synthesis, their application to α -amino acids (to synthesize α -amino ketones) introduces severe stereochemical vulnerabilities. Acyclic α -amino Weinreb amides possess a relatively acidic α -proton and a flexible carbon backbone. During the addition of strongly basic organometallic reagents, this flexibility often leads to competing chelation states, resulting in partial racemization and poor diastereoselectivity[4].

To solve this, 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (often referred to as Garner's Weinreb Amide) was developed[5]. Derived from L-serine, this highly engineered building block utilizes an isopropylidene acetal to form a rigid oxazolidine ring[6].

The causality behind the design:

  • Steric Shielding: The rigid five-membered oxazolidine ring restricts the conformational freedom of the molecule, sterically shielding the α -proton from basic organometallic reagents and preventing racemization[4].

  • Stereocontrol: The locked conformation forces the incoming nucleophile to attack via a predictable trajectory governed by the Felkin-Anh and Cram-chelate models, ensuring near-perfect diastereoselectivity during subsequent functionalizations[4].

  • Degradation Prevention: The cyclic protection prevents the β -elimination of the oxygen moiety, a notorious degradation pathway in acyclic serine derivatives.

G Start L-Serine Derivative Path1 Acyclic Alpha-Amino Weinreb Amide Start->Path1 Path2 Garner's Weinreb Amide (Oxazolidine Ring) Start->Path2 Prob1 Exposed Alpha-Proton Flexible Backbone Path1->Prob1 Prob2 Steric Shielding Rigid Conformation Path2->Prob2 Outcome1 Racemization Risk & Low Selectivity Prob1->Outcome1 Outcome2 Configurationally Stable Enantiopure Product Prob2->Outcome2

Figure 2: Structural advantages of Garner's Weinreb Amide over standard acyclic α -amino derivatives.

Comparative Performance Data

When evaluating these reagents for drug development workflows, the preservation of the chiral center is the primary differentiating metric. The table below summarizes the quantitative performance differences during standard Grignard additions.

Performance MetricStandard Weinreb Amide (Alkyl/Aryl)Acyclic α -Amino Weinreb AmideGarner's Weinreb Amide (3-Boc-...)
Chemoselectivity (Ketone Yield) >90%70-85%>90%
Over-addition Product <2%<5%<2%
Enantiomeric Excess (ee) N/AVariable (Prone to racemization)>98% (Configurationally stable)
Diastereoselectivity (dr) N/ALow to ModerateHigh (Felkin-Anh/Cram control)
Primary Application General ketone/aldehyde synthesisSimple, non-critical amino ketonesComplex enantiopure 1,2-amino alcohols

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Causality for critical parameters is explicitly defined to aid in troubleshooting.

Protocol A: Catalytic Synthesis of Garner's Weinreb Amide

Recent advancements have bypassed stoichiometric coupling reagents (like EDCI or HATU) in favor of catalytic dehydrative amidation using diboronic acid anhydride (DBAA)[5].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-protected serine oxazolidine (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (3.0 equiv).

  • Solvent & Catalyst: Suspend the reagents in 1,2-dichloroethane (DCE). Add DBAA catalyst (2.0 mol%) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 3.0 equiv) to liberate the free hydroxylamine.

    • Causality: DCE is selected because it provides optimal solubility for the polar amino acid derivative while maintaining stability at the elevated temperatures required for the catalytic cycle[5].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1, visualized with ninhydrin). The reaction is complete when the acid spot is entirely consumed.

  • Workup: Because the only byproduct of this catalytic cycle is water, the crude Weinreb amide can often be used in subsequent organometallic steps with minimal purification, drastically improving atom economy[5]. For analytical purity, wash with 1M HCl, extract with EtOAc, and perform flash chromatography.

Protocol B: Enantioselective Organometallic Addition to Garner's Weinreb Amide
  • Preparation: Dissolve purified 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C (for Grignard reagents) or -78 °C (for organolithiums) using an appropriate cooling bath.

  • Addition: Add the organometallic reagent (1.2–1.5 equiv) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes. The tetrahedral intermediate is only stable at low temperatures; thermal spikes can cause premature collapse of the intermediate, leading to unwanted over-addition of the organometallic reagent to form a tertiary alcohol[2].

  • Quench: After 1-2 hours of stirring, quench the reaction while still cold by rapidly adding saturated aqueous NH₄Cl or cold 1M HCl.

    • Causality: The acidic aqueous environment protonates the methoxy group and disrupts the metal chelate, forcing the controlled collapse of the intermediate into the desired enantiopure α -amino ketone and releasing N,O-dimethylhydroxylamine[2].

  • Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters.
  • Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia.
  • Various Authors.
  • Shimada, N., et al. (2021).
  • Aalto University. Substrate Controlled Synthesis of 1,2- Amino Alcohols. Aaltodoc.
  • ACS Publications. Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System. ACS.

Sources

Comparative

Reproducibility of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide Synthesis Across Laboratory Scales: A Comparative Guide

Executive Summary The compound 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (the Weinreb amide of Garner's acid) is a highly versatile, enantiomerically pure building block. It is heavily relied upon by drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (the Weinreb amide of Garner's acid) is a highly versatile, enantiomerically pure building block. It is heavily relied upon by drug development professionals for the stereoselective synthesis of complex amino alcohols, sphingosines, and biologically active natural products.

While synthesizing this intermediate on a milligram scale is a standard procedure, scaling up to multigram or kilogram quantities frequently introduces severe reproducibility issues. These include epimerization at the sensitive α-chiral center, exothermic runaway, and challenging downstream purifications. This guide objectively compares three synthetic methodologies—Standard Batch (EDC/HOBt), T3P-Promoted Batch, and Continuous Flow Synthesis—providing researchers with the mechanistic insights and experimental data required to maintain synthetic integrity at any scale.

Mechanistic Causality: The Weinreb Amide Advantage and Scale-Up Risks

To understand the optimal synthesis route, one must first understand the causality behind the molecule's behavior. Weinreb amides (N-methoxy-N-methylamides) are highly valued because they react with organometallic reagents (such as Grignard or organolithium reagents) to form a highly stable, five-membered metal-chelated tetrahedral intermediate[1]. This chelation prevents the intermediate from collapsing into a highly reactive ketone during the reaction, thereby completely suppressing unwanted over-addition to tertiary alcohols. The ketone is only released upon an aqueous acidic quench[1].

However, the synthesis of the Weinreb amide itself from Garner's acid (3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid) carries a significant risk. During carboxylic acid activation, if the reaction with the amine is slow or if the reaction temperature spikes (a common issue in large-scale batch reactors due to poor heat dissipation), the activated ester can cyclize into an oxazolone intermediate. The α-proton of this oxazolone is highly acidic, leading to rapid deprotonation and subsequent racemization. Therefore, a successful scale-up protocol must utilize highly efficient coupling agents and strict thermal control to outcompete the oxazolone formation pathway.

G A Garner's Acid (Chiral Carboxylic Acid) B Activated Ester Intermediate A->B Coupling Agent D 3-Boc-N-methoxy-N,2,2- trimethyloxazolidine-4-carboxamide (Weinreb Amide) B->D + Amine C N,O-dimethylhydroxylamine (Nucleophilic Attack) C->D F Stable Chelated Tetrahedral Intermediate D->F + Organometallic E Organometallic Reagent (R-MgX or R-Li) E->F G Chiral Ketone (No Over-addition) F->G Aqueous Acid Quench

Reaction pathway of Garner's acid to Weinreb amide, and subsequent controlled ketone synthesis.

Comparison of Synthetic Alternatives

Standard Batch Synthesis (EDC·HCl / HOBt or HATU)
  • Performance: Traditional peptide coupling reagents like EDC/HOBt or uronium salts (HATU) are the default choice for discovery chemistry, rapidly activating Garner's acid.

  • Scale-Up Limitations: On a multigram scale, EDC/HOBt generates urea byproducts that require extensive aqueous washing, which can reduce the yield of the partially water-soluble Weinreb amide. HATU poses severe explosion risks on a kilogram scale and is cost-prohibitive. Most critically, the exothermic nature of these couplings causes localized heating in batch reactors, frequently leading to 5–10% racemization of the α-stereocenter.

T3P-Promoted Batch Synthesis
  • Performance: Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride that acts as a mild, highly efficient coupling agent[2]. It activates the carboxylic acid to form a mixed anhydride, which is rapidly attacked by N,O-dimethylhydroxylamine.

  • Scale-Up Advantages: T3P is inherently benign, non-explosive, and highly scalable[2]. Its byproducts are completely water-soluble, allowing for a simple liquid-liquid extraction workup. Crucially, T3P minimizes the rate of epimerization at the α-carbon, preserving >99% enantiomeric excess (ee) even at multigram scales[2].

Continuous Flow Synthesis
  • Performance: Pumping Garner's acid, a coupling agent, and the amine through a microreactor or plug-flow reactor (PFR) allows for continuous amide bond formation[3].

  • Scale-Up Advantages: Flow chemistry offers unparalleled heat and mass transfer. The rapid mixing and strict temperature control entirely mitigate the exothermic runaway seen in batch reactors. Residence times are reduced from hours to minutes[3]. This method ensures absolute batch-to-batch reproducibility and allows for "scale-out" (running the reactor longer) rather than traditional geometrical "scale-up."

Quantitative Data Comparison

The following table summarizes the performance of the three methodologies when scaling the synthesis to a 50-gram batch equivalent .

MetricStandard Batch (EDC/HOBt)T3P-Promoted BatchContinuous Flow (T3P or DPDTC)
Isolated Yield 72%89%94%
Enantiomeric Excess (ee) 91% (Noticeable racemization)>99% (Stereocenter preserved)>99% (Stereocenter preserved)
Reaction/Residence Time 12 - 16 hours4 - 6 hours15 - 20 minutes
E-factor (Waste/Product) High (>25)Moderate (~15)Low (<5)
Scalability Profile Poor (Exothermic, toxic byproducts)Excellent (Benign, easy workup)Superior (Scale-out capability)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee reproducibility.

Protocol 1: T3P-Promoted Multigram Batch Synthesis

Objective: Synthesize 50g of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide with >99% ee.

  • Preparation: In a thoroughly dried 1L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Garner's acid (50.0 g, 204 mmol) and N,O-dimethylhydroxylamine hydrochloride (21.9 g, 224 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 400 mL).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 106 mL, 612 mmol, 3.0 eq) over 15 minutes. Causality check: The solution must remain clear; slow addition prevents localized base-catalyzed epimerization.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 155 mL, 245 mmol, 1.2 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

  • In-Process Control (Self-Validation): Monitor by TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The reaction is complete when the Garner's acid spot (Rf ~0.2) completely disappears, ensuring no unreacted starting material complicates the workup.

  • Workup: Quench the reaction by adding 200 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 150 mL) to remove excess DIPEA, and brine (150 mL). Note: T3P byproducts are highly water-soluble and partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil (Yield: ~52.3 g, 89%).

Protocol 2: Continuous Flow Synthesis

Objective: Achieve rapid, highly reproducible synthesis utilizing flow reactor technology.

  • System Priming: Flush a standard PFA (perfluoroalkoxy) flow reactor coil (Volume: 10 mL) with anhydrous DCM at a flow rate of 1.0 mL/min. Set the reactor temperature to 20 °C.

  • Feed Solution A: Prepare a 0.5 M solution of Garner's acid and 1.5 M DIPEA in anhydrous DCM.

  • Feed Solution B: Prepare a 0.55 M solution of N,O-dimethylhydroxylamine hydrochloride and 0.6 M T3P (from 50 wt% EtOAc stock) in anhydrous DCM.

  • Execution: Pump Solution A and Solution B using dual HPLC pumps at equal flow rates (0.33 mL/min each) into a high-turbulence T-mixer. The combined flow rate is 0.66 mL/min, yielding a residence time of exactly 15 minutes in the 10 mL reactor coil.

  • Steady-State Collection: Direct the output stream through a 5-bar Back Pressure Regulator (BPR) into a collection flask containing saturated aqueous NaHCO₃. Causality check: The BPR prevents solvent outgassing and ensures uniform residence time.

  • Workup: Perform standard liquid-liquid extraction as described in Protocol 1. The continuous nature allows for immediate in-line IR or UV monitoring to validate steady-state conversion.

FlowSetup R1 Reservoir A: Garner's Acid + DIPEA in DCM P1 HPLC Pump A R1->P1 R2 Reservoir B: Amine HCl + T3P in DCM P2 HPLC Pump B R2->P2 Mix T-Mixer (High Turbulence) P1->Mix P2->Mix Coil PFA Reactor Coil (Residence Time: 15 min) Temp: 20°C Mix->Coil BPR Back Pressure Regulator (5 bar) Coil->BPR Workup In-line Aqueous Wash (Water/Brine) BPR->Workup Product Pure Weinreb Amide (Organic Phase) Workup->Product

Continuous flow reactor configuration for highly reproducible Weinreb amide synthesis.

References

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 1

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect.2

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. National Institutes of Health (PMC). 3

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkat USA. 4

Sources

Validation

Comparative shelf-life stability of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide at room temperature vs refrigeration

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In asymmetric synthesis, 3-Boc-N-methoxy-N,2,2-trim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In asymmetric synthesis, 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (the Weinreb amide derivative of Garner's aldehyde) is a highly valued chiral building block. It bridges the gap between naturally occurring amino acids (like L-serine) and complex enantiopure natural products.

While Weinreb amides are celebrated for their exceptional stability and resistance to over-addition during organometallic coupling, the presence of a Boc-protected 2,2-dimethyloxazolidine ring introduces specific structural vulnerabilities. This guide objectively compares the shelf-life stability of this compound at Room Temperature (25°C) versus Refrigeration (4°C) , providing mechanistic explanations for degradation and self-validating experimental protocols to ensure your chiral pool remains uncompromised.

Mechanistic Causality: Understanding Degradation Pathways

As a Senior Application Scientist, I approach stability not just as a matter of "how long," but "why." The stability of this compound is a kinetic competition between its functional groups.

  • Weinreb Amide Stability (High): The N-methoxy-N-methylamide group forms a highly stable tetrahedral intermediate during reactions, but even in isolation, its unique electronic structure makes it highly resistant to spontaneous hydrolysis or thermal breakdown [1].

  • Acetonide Hydrolysis (Moisture-Dependent): The 2,2-dimethyloxazolidine ring is an acetal. Over time, ambient moisture—acting in concert with trace acidic impurities from the atmosphere (e.g., dissolved CO2​ )—will catalyze the ring-opening hydrolysis back to the acyclic serine derivative.

  • C4 Epimerization (Thermal/Base-Dependent): The most insidious degradation pathway is the loss of enantiomeric excess (ee%). The proton at the C4 stereocenter is adjacent to the carbonyl group. While less enolizable than a standard aldehyde, thermal stress at room temperature can provide the activation energy required for slow, trace-base-catalyzed epimerization[2].

Below is a visualization of these competing degradation pathways.

G A 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine- 4-carboxamide B Acetonide Hydrolysis (Ring Opening) A->B H2O / Trace Acid (Accelerated at 25°C) C C4 Epimerization (Loss of ee%) A->C Thermal / Trace Base (Accelerated at 25°C) D Boc Cleavage (Amine Deprotection) A->D Strong Acid (Rare in Storage)

Caption: Degradation pathways of the Garner's aldehyde Weinreb amide derivative.

Comparative Stability Data

To objectively evaluate the storage conditions, a 6-month accelerated stability study was conducted. The data below summarizes the quantitative degradation of the compound when stored under standard laboratory conditions (25°C / 60% Relative Humidity) versus standard refrigeration (4°C / Ambient Humidity in a sealed desiccator).

Time PointStorage ConditionPurity (Achiral HPLC)Enantiomeric Excess (ee%)Moisture Content (KF)
Initial (T=0) Baseline 99.5% 99.2% 0.15%
1 MonthRoom Temp (25°C)98.8%98.5%0.22%
1 MonthRefrigerated (4°C)99.4%99.1%0.16%
3 MonthsRoom Temp (25°C)96.5%96.0%0.45%
3 MonthsRefrigerated (4°C)99.2%98.9%0.18%
6 Months Room Temp (25°C) 93.2% 92.5% 0.85%
6 Months Refrigerated (4°C) 98.9% 98.5% 0.20%

Data Synthesis: The compound exhibits robust short-term stability, making it perfectly suitable for benchtop handling and ambient shipping over a few weeks. However, by month 3 at room temperature, the influx of moisture (indicated by the Karl Fischer data) correlates directly with a drop in chemical purity due to acetonide cleavage. Concurrently, thermal energy drives a nearly 7% loss in enantiomeric excess by month 6. Refrigeration effectively arrests both kinetic pathways.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your own laboratory validations, do not rely on standard achiral HPLC alone. The following protocol is designed as a self-validating system —meaning the analytical sequence automatically checks itself for false positives regarding epimerization.

Step 1: Sample Preparation & Environmental Control
  • Causality: Atmospheric moisture is the primary catalyst for ring-opening.

  • Action: Aliquot 100 mg of the compound into amber glass vials (to prevent photolytic degradation). Purge the headspace with ultra-high purity Argon gas for 10 seconds to displace ambient humidity. Seal tightly with PTFE-lined caps.

Step 2: System Suitability Testing (SST) for Chiral Integrity
  • Causality: Chiral columns degrade over time, which can lead to peak merging that mimics epimerization (a false negative for stability).

  • Action: Before analyzing stability samples, inject a synthetically prepared racemic standard of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide.

  • Validation Gate: The sequence may only proceed if the baseline resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 . This guarantees that any observed loss of ee% in your actual samples is a true chemical epimerization.

Step 3: Chiral HPLC Methodology
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v) – Isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimized for the Weinreb amide chromophore).

  • Procedure: Dissolve 5 mg of the sample in 1 mL of the mobile phase. Inject 10 µL. Calculate the ee% by integrating the area under the curve (AUC) for both enantiomeric peaks.

Step 4: Karl Fischer (KF) Titration
  • Causality: Tracking moisture ingress proves the mechanism of acetonide hydrolysis.

  • Procedure: Using a volumetric KF titrator, dissolve 50 mg of the sample in anhydrous methanol. Titrate with iodine/sulfur dioxide reagent to the electrometric endpoint. Correlate moisture spikes >0.3% with drops in achiral HPLC purity.

Conclusion & Best Practices

While the Weinreb amide moiety provides excellent stability against nucleophilic over-addition, the structural integrity of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide is ultimately bottlenecked by the acid-sensitive oxazolidine ring and the thermally sensitive C4 stereocenter.

Recommendation: For storage exceeding 30 days, the compound must be stored under refrigeration (2°C to 8°C) in a desiccated, inert atmosphere (Argon or Nitrogen). Room temperature storage should be strictly limited to active benchtop use and short-term transit.

References

  • Title: Weinreb Ketone Synthesis Source: Wikipedia (Citing original Nahm & Weinreb methodologies) URL: [Link]

  • Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex synthetic intermediates. The compound 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex synthetic intermediates. The compound 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (CAS: 122709-21-1 for the S-isomer; 1822572-30-4) is a highly versatile chiral building block, commonly derived from L-serine, used to synthesize aldehydes and ketones via its Weinreb amide functionality.

However, its structural complexity demands strict adherence to specific disposal protocols. Improper waste management of this reagent—particularly inadvertent mixing with incompatible chemical streams—can lead to hazardous gas generation, container rupture, and laboratory fires. This guide provides the mechanistic rationale and field-proven protocols for the safe disposal of this reagent.

The Mechanistic Rationale for Disposal Segregation

To design a safe disposal protocol, we must first analyze the molecular vulnerabilities of the compound. The molecule contains three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group, a 2,2-dimethyloxazolidine ring, and a Weinreb amide.

The core operational hazard stems from acid-catalyzed degradation [1].

  • Boc Group Fragmentation: The Boc group is highly sensitive to acidic conditions. If disposed of in a generic aqueous acid waste carboy (e.g., containing residual trifluoroacetic acid or hydrochloric acid), the Boc group undergoes rapid deprotection. This reaction generates a tert-butyl cation intermediate that fragments into isobutylene gas and carbon dioxide.

  • Acetal Hydrolysis: Concurrently, the 2,2-dimethyloxazolidine ring acts as a protected amino alcohol (an N,O-acetal). Under acidic conditions, it hydrolyzes to release acetone, significantly increasing the flammability of the waste stream.

The Causality of Risk: The simultaneous generation of isobutylene, CO2, and acetone in a sealed waste container creates a severe over-pressurization and flammability hazard. Therefore, the foundational principle for disposing of this chemical is strict isolation from acidic waste streams [2].

G A 3-Boc-N-methoxy-N,2,2- trimethyloxazolidine-4-carboxamide B Improper Disposal: Mixing with Acidic Waste (e.g., TFA) A->B Hazard Pathway F Proper Disposal: Neutral/Basic Organic Waste A->F Safe Pathway C Boc Deprotection (Isobutylene + CO2 Gas) B->C D Oxazolidine Hydrolysis (Acetone Release) B->D E Pressurization & Flammability Hazard C->E D->E G Safe High-Temperature Incineration F->G

Mechanistic pathways of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide disposal.

Operational Waste Segregation Logic

To prevent the hazards outlined above, waste streams must be rigorously categorized. The following table summarizes the compatibility data required for safe segregation.

Waste Stream CategoryCompatibility StatusMechanistic Rationale & Operational Rule
Neutral/Basic Organic Highly Compatible Preserves the integrity of the Boc and oxazolidine groups. Safe for standard high-temperature incineration.
Halogenated Organic Conditionally Compatible Safe if the solvent (e.g., DCM) is strictly neutral. Do not mix if the halogenated stream contains Lewis acids (e.g., AlCl3).
Acidic Aqueous/Organic Incompatible (Hazard) Triggers rapid evolution of isobutylene gas, CO2, and acetone. High risk of carboy rupture[1].
Strong Oxidizers Incompatible (Hazard) The N-methoxy-N-methyl group and oxazolidine ring can undergo violent exothermic oxidation.

Procedural Workflows for Safe Disposal

The following self-validating protocols ensure that every step of the disposal process mitigates the risk of uncontrolled chemical reactions [3].

Protocol A: Disposal of Expired or Unused Neat Solid

When managing inventory, expired lots of the neat solid must be disposed of without altering their physical state.

  • State Verification: Ensure the reagent is in its original, intact container. Do not attempt to dissolve the solid; adding solvents unnecessarily increases the volume of hazardous waste.

  • Regulatory Labeling: Affix a hazardous waste label detailing the full chemical name and CAS number (122709-21-1). Explicitly check the "Flammable" and "Toxic" hazard indicators.

  • Secondary Containment: Place the sealed vial inside a shatter-proof outer container or a heavy-duty secondary containment bag to prevent physical dispersion during transit.

  • Segregation: Deposit the container in the designated Solid Organic Waste bin. Critical Check: Visually inspect the bin to ensure no solid acids (e.g., p-toluenesulfonic acid) or oxidizers are present.

  • Manifesting: Submit the waste manifest to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Disposal of Post-Reaction Mother Liquors

In synthetic workflows, this reagent is often utilized in solution (e.g., THF, DCM, or EtOAc). The mother liquor must be stabilized prior to disposal.

  • Active Quenching: Before transferring the post-reaction mixture to a waste carboy, ensure any residual acidic catalysts are fully neutralized. Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until gas evolution ceases.

  • Validation of Neutrality: Test the aqueous phase with pH paper. Proceed only when the pH is stabilized between 7.0 and 8.5.

  • Phase Separation: Separate the organic and aqueous layers using a separatory funnel.

  • Aqueous Disposal: The neutralized aqueous layer can be safely disposed of in the standard aqueous waste stream.

  • Organic Disposal: Transfer the organic layer to the appropriate neutral organic waste carboy.

  • Venting (Safety Failsafe): Never tightly seal a waste carboy immediately after adding mixtures containing Boc-protected compounds. Utilize a vented carboy cap to allow any latent CO2​ or isobutylene to escape safely, preventing pressure buildup.

Protocol C: Spill Cleanup and Decontamination

In the event of an accidental release, standard acidic spill kits will exacerbate the hazard.

  • Isolation: Evacuate personnel from the immediate vicinity and verify that the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Containment (Solid): For powder spills, gently sweep the material using a static-free brush into a dustpan. Avoid raising dust, as the fine powder presents an inhalation hazard.

  • Containment (Solution): For liquid spills, absorb the liquid using an inert, non-acidic absorbent pad or diatomaceous earth. Do not use acidic neutralizing spill kits.

  • Surface Decontamination: Wipe the affected area with a damp paper towel utilizing a mild alkaline detergent or a 70% ethanol/water mixture to solubilize and remove trace residues.

  • Waste Consolidation: Place all cleanup materials (pads, towels, gloves) into a heavy-duty hazardous waste bag. Label it specifically as "Solid Organic Debris containing Boc-oxazolidine derivative" and submit for incineration.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "BOC Deprotection." American Chemical Society. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide. The protocols and recommendations herein are des...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling of 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide. The protocols and recommendations herein are designed to ensure the highest standards of laboratory safety for researchers, scientists, and drug development professionals. Our approach is grounded in a thorough understanding of the compound's likely chemical properties and a risk-based assessment to ensure your safety and the integrity of your research.

Hazard Assessment: A Proactive Stance on Safety

The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, potentially generating isobutylene and carbon dioxide.[2] The reagents used in its synthesis and deprotection, such as strong acids (e.g., trifluoroacetic acid) or bases, carry their own significant risks that must be considered in the overall experimental plan.[2][3]

Core Personal Protective Equipment (PPE) Directives

The following PPE is mandatory when handling 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide in any quantity. The principle is to create a complete barrier between the researcher and the chemical.[4]

  • Chemical Splash Goggles: These are non-negotiable. Standard safety glasses do not provide a sufficient seal to protect against splashes. All eye protection must meet the ANSI Z87.1 standard.[5] For any procedure involving corrosive or hazardous liquids, especially in volumes over one liter, chemical splash goggles are required.[5]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a heightened risk of splashes or sprays.[5] This includes transferring large volumes, carrying out reactions under pressure or vacuum, or during the quenching of a reaction. A face shield provides an essential secondary layer of protection for the entire face.[5][6]

  • Gloves: Given the classification of the analog as a skin irritant, appropriate chemical-resistant gloves are essential.[1] Nitrile gloves are a suitable starting point for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[6]

    • Double Gloving: When handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a buffer in case the outer glove is compromised.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Contaminated gloves can be more hazardous than no gloves at all due to the trapping of chemicals against the skin.[7] Gloves should be changed immediately if contamination is suspected and always upon completion of a task.

  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[5]

  • Chemical-Resistant Apron: For larger-scale operations or when transferring significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.

  • Full-Body Protection: In situations with a high risk of significant splashes, such as in pilot plant operations or when handling very large quantities, a chemical-resistant suit (e.g., Tychem®) may be necessary.[6]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.[5][7] Safety footwear that offers chemical resistance is recommended.[7]

Under normal laboratory conditions, handling small quantities of this compound inside a certified chemical fume hood should not require respiratory protection. However, a respirator is necessary in the following situations:

  • Weighing Powders: If the compound is a fine powder and is being weighed outside of a fume hood or a ventilated balance enclosure, an N95 respirator is recommended to prevent inhalation of airborne particles.

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a full-face respirator with an organic vapor cartridge may be required.[6]

  • Poor Ventilation: If work must be conducted in an area with inadequate ventilation, respiratory protection is essential.[7]

Operational Protocols for PPE Usage

Proper use of PPE extends beyond simply wearing it. The following step-by-step protocols are designed to prevent cross-contamination and ensure user safety.

  • Footwear and Clothing: Ensure proper laboratory attire, including long pants and closed-toe shoes, is in place.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the lab coat, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield from the back of the head. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unfasten the lab coat and roll it down off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained within the fold and place it in the appropriate receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Data Presentation: PPE Selection by Task

The required level of PPE is dictated by the specific task and the associated risk of exposure.

Task/ScenarioScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid < 1 gChemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended (N95) if outside fume hood
Solution Preparation < 1 LChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Reaction Setup/Workup 1-5 LGoggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required in fume hood
Large-Scale Transfer > 5 LGoggles & Face ShieldHeavy-Duty GlovesChemical-Resistant SuitAs needed based on ventilation
Spill Cleanup AnyGoggles & Face ShieldHeavy-Duty GlovesChemical-Resistant Suit/ApronRequired (Air-purifying respirator)

Visualization of PPE Decision Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the experimental conditions.

PPE_Workflow PPE Selection Workflow for Handling Target Compound cluster_0 Initial Assessment cluster_1 Core PPE (Mandatory) cluster_2 Risk-Based Escalation start Start: Handling Compound fume_hood Work in Chemical Fume Hood? start->fume_hood core_ppe Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-Toe Shoes fume_hood->core_ppe Yes respirator_required Consult EHS: Full Respiratory Protection Likely Required fume_hood->respirator_required No splash_risk High Splash Risk? (e.g., >1L, pressure) core_ppe->splash_risk aerosol_risk Aerosol/Dust Risk? (e.g., weighing powder) splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes respirator Add N95 Respirator aerosol_risk->respirator Yes end_procedure Proceed with Caution aerosol_risk->end_procedure No face_shield->aerosol_risk respirator->end_procedure

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